Malformin C
Description
Properties
IUPAC Name |
(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODYIWCRGWHQB-TZNCUMHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894006 | |
| Record name | Malformin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59926-78-2 | |
| Record name | Malformin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malformin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALFORMIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Malformin C from Aspergillus niger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin C, a potent cyclic pentapeptide produced by the filamentous fungus Aspergillus niger, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antimalarial, and notably, anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its production through fungal fermentation, subsequent extraction, and purification using chromatographic techniques. Furthermore, this document summarizes the quantitative data related to its production and biological efficacy, and visually elucidates the key signaling pathways implicated in its cytotoxic effects on cancer cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and oncology drug development.
Introduction
Aspergillus niger, a ubiquitous filamentous fungus, is a well-known producer of a wide array of secondary metabolites.[1][2][3] Among these are the malformins, a family of cyclic pentapeptides that were initially identified due to their ability to induce malformations in plants.[4] this compound, a prominent member of this family, is distinguished by its potent biological activities, which extend beyond phytotoxicity to include antibacterial, antimalarial, and significant anticancer effects.[4][5]
Structurally, this compound is a cyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂ and a molecular weight of 529.7 g/mol .[4] Its unique structure, featuring a disulfide bridge, is believed to be crucial for its biological function. The promising in vitro and in vivo anticancer activities of this compound have made it a subject of intensive research, with a focus on understanding its mechanism of action and exploring its therapeutic potential.[4] This guide provides a detailed technical overview of the methodologies involved in the discovery and isolation of this intriguing natural product.
Data Presentation: Quantitative Analysis of this compound Production and Bioactivity
The production and biological activity of this compound have been quantified in various studies. The following tables summarize key quantitative data to provide a comparative overview for researchers.
Table 1: Production of this compound via Aspergillus niger Fermentation
| Fermentation Method | Substrate/Medium | Key Conditions | Yield | Reference |
| Solid-State Fermentation | Various Grains (e.g., wheat, rice) | Agitated, 10 days at 30°C | Crude Toxin: 1,800 mg/kg (wheat); Potency Index: 360 (wheat) | [2][6] |
| Solid-State Fermentation | Glutinous Rice | Static, 12 days | Crude Toxin: 300 mg/kg; Potency Index: 30 | [2] |
| Liquid Fermentation | Synthetic Medium | - | 9.6 ± 0.05 µg/L | [7] |
| Liquid Fermentation | Natural Medium | - | 11.9 ± 0.05 µg/L | [7] |
Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Colon 38 | Colon Carcinoma | 0.27 ± 0.07 | [1][8] |
| HCT 116 | Colorectal Carcinoma | 0.18 ± 0.023 | [1][8] |
| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0.16 ± 0.04 | [1] |
| CEM | Leukemia | 0.030 ± 0.008 | [1] |
| KB | Cervical Carcinoma | 0.18 ± 0.05 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production, isolation, and purification of this compound from Aspergillus niger.
Fungal Strain and Culture Conditions
-
Fungal Strain: Aspergillus niger (strains capable of producing malformins, e.g., originating from mold-damaged rice).[2]
-
Culture Media: Aspergillus niger can be cultivated on various media to promote the production of secondary metabolites. Both solid-state and liquid fermentation methods are effective.
-
Solid-State Medium: Grains such as wheat or rice, moistened with water (e.g., 300 g of grain with 150 ml of water).[2]
-
Liquid Media:
-
Potato Dextrose Broth (PDB): A common medium for fungal growth.
-
Czapek-Dox Broth: A defined medium suitable for studying nutritional requirements for secondary metabolite production.[9]
-
Natural Media: Such as mangaba juice, which has been shown to support high yields of other Aspergillus secondary metabolites.[10][11]
-
-
Fermentation for this compound Production
3.2.1. Solid-State Fermentation
-
Preparation: Dispense 300 g of the chosen grain (e.g., white wheat) into a flask and add 150 ml of water. Autoclave to sterilize.
-
Inoculation: Inoculate the moist grain with spores of Aspergillus niger.
-
Incubation: Incubate the flasks for 10-12 days at 30°C. For agitated fermentation, place the flasks on a rotary shaker. A static fermentation can also be performed.[2]
3.2.2. Liquid Fermentation
-
Preparation: Prepare the desired liquid medium (e.g., PDB or Czapek-Dox broth) and dispense into Erlenmeyer flasks. Autoclave to sterilize.
-
Inoculation: Inoculate the liquid medium with a spore suspension or a mycelial culture of Aspergillus niger.
-
Incubation: Incubate the flasks at a suitable temperature (e.g., 25-30°C) on a rotary shaker for a period of 14-28 days to allow for fungal growth and secondary metabolite production.[10]
Extraction and Isolation of this compound
-
Harvesting:
-
Solid-State: The moldy grains are harvested.
-
Liquid Culture: The fermentation broth is subjected to vacuum filtration to separate the mycelium from the culture filtrate.[1]
-
-
Solvent Extraction:
-
Solid-State: The moldy grain is extracted with dichloromethane. The filtrate is then evaporated, and the resulting oily residue is precipitated in petroleum ether to yield the crude toxin.[2]
-
Liquid Culture: The culture filtrate (e.g., 20 L) is extracted with an equal volume of n-butyl alcohol. The organic solvent is then evaporated to dryness under vacuum to yield a crude extract.[1]
-
-
Initial Purification: Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude extract (e.g., 5 g) in a minimal amount of methanol.
-
Column Packing: Pack a silica gel column (e.g., 10 x 100 cm).
-
Elution: Elute the column with a chloroform-methanol gradient, starting with a ratio of 15:1 and progressing to 10:1 and 5:1.[1]
-
Fraction Collection: Collect fractions and monitor for the presence of this compound (e.g., by thin-layer chromatography).
-
Final Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: The fraction containing this compound from the silica gel column is dried and redissolved in the HPLC mobile phase.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Purification: Inject the sample and collect the peak corresponding to this compound (retention time of approximately 13.065 minutes under these conditions). The purity can be assessed by the symmetry of the peak and re-injection.[1]
Structural Elucidation
The structure of the purified compound is confirmed using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact mass and molecular formula.[1]
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, and HMBC experiments to elucidate the detailed chemical structure and amino acid sequence.[3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Experimental Workflow for this compound Isolation and Purification
References
- 1. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Histone H2AX phosphorylation: a marker for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy marker LC3: Significance and symbolism [wisdomlib.org]
- 6. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 7. scispace.com [scispace.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Aspergillus niger as a Secondary Metabolite Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsdjournal.org [rsdjournal.org]
- 11. researchgate.net [researchgate.net]
Malformin C: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin C is a naturally occurring cyclic pentapeptide with significant biological activities, including potent anticancer and antibacterial properties. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, and its mechanism of action in inducing cell cycle arrest and cell death in cancer cells. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a member of the malformin family of cyclic peptides, characterized by a disulfide bridge. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₉N₅O₅S₂ | [1] |
| Molecular Weight | 529.7 g/mol | [1] |
| IUPAC Name | (1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |
| CAS Number | 59926-78-2 | [1] |
| Canonical SMILES | CC(C)C[C@H]1C(=O)N[C@@H]2CSSC--INVALID-LINK--N--INVALID-LINK--N1)CC(C)C)C(C)C">C@HNC2=O | |
| InChI Key | TZODYIWCRGWHQB-TZNCUMHOSA-N | [1] |
Biological Activity: G2/M Cell Cycle Arrest and Induction of Cell Death
This compound has been shown to inhibit the growth of various cancer cell lines. Notably, it induces a potent G2/M phase cell cycle arrest, which subsequently leads to multiple forms of cell death, including apoptosis, necrosis, and autophagy[2][3].
In Vitro Efficacy
| Cell Line | IC₅₀ (µM) | Reference |
| Colon 38 | 0.27 ± 0.07 | [2][3] |
| HCT 116 | 0.18 ± 0.023 | [2][3] |
The mechanism of action involves the upregulation of key signaling proteins. Treatment of cancer cells with this compound leads to the phosphorylation of histone H2A.X, a marker of DNA damage, and an increase in the expression of the tumor suppressor protein p53. This is followed by the activation of effector caspases, such as cleaved caspase-3, and an increase in the autophagy marker LC3[2][3]. Recent studies also suggest that this compound's cytotoxicity in glioblastoma stem-like cells is due to its ability to bind to multiple proteins, inducing proteotoxic stress and the unfolded protein response, while also disrupting autophagic flux by accumulating in lysosomes[4][5].
Signaling Pathway of this compound-Induced Cell Death
Caption: Signaling pathway of this compound-induced cell death.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details a standard method for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry[6][7].
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and resuspend in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Assay
The clonogenic assay is used to determine the long-term survival and proliferative capacity of cells after treatment with this compound[8][9][10].
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Seed a low density of cells (e.g., 500 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
After the incubation period, remove the medium and wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol per well for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of 0.5% crystal violet solution for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction can then be calculated.
Western Blot Analysis of Key Signaling Proteins
This protocol outlines the procedure for detecting the expression levels of phospho-histone H2A.X, p53, cleaved caspase-3, and LC3 by Western blotting following this compound treatment[11][12][13].
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-histone H2A.X, anti-p53, anti-cleaved caspase-3, anti-LC3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow for Investigating this compound's Anticancer Activity
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug | PLOS One [journals.plos.org]
- 3. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound preferentially kills glioblastoma stem‐like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Malformin C Cyclic Pentapeptide Core: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Malformin C, a naturally occurring cyclic pentapeptide produced by several species of Aspergillus, has garnered significant attention within the scientific community for its potent and diverse biological activities. Its unique core structure, characterized by a disulfide bridge, is fundamental to its cytotoxic, antimicrobial, and pro-apoptotic effects. This technical guide provides an in-depth overview of the this compound core structure, its physicochemical properties, and its mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways, to serve as a comprehensive resource for researchers in drug discovery and development.
Core Structure and Physicochemical Properties
This compound is a cyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂ and a molecular weight of 529.7 g/mol . The core of its structure is a 15-membered ring comprising five amino acid residues: D-cysteine, D-cysteine, L-valine, D-leucine, and L-leucine. A defining feature of the this compound core is the disulfide bond between the two D-cysteine residues, which is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₉N₅O₅S₂ | |
| Molecular Weight | 529.7 g/mol | |
| IUPAC Name | cyclo[D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-leucyl] (1->2)-disulfide | |
| CAS Number | 59926-78-2 | |
| Appearance | White crystalline or crystalline powder | |
| Solubility | Freely soluble in water, soluble in methanol, slightly soluble in ethanol, and insoluble in chloroform or ether. |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for therapeutic applications. Its most notable effects are in the realm of oncology, where it has demonstrated potent cytotoxicity against various cancer cell lines. Additionally, it possesses antibacterial, antimalarial, and antitrypanosomal properties.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Colon 38 | Colon Carcinoma | 0.27 ± 0.07 | |
| HCT 116 | Colorectal Carcinoma | 0.18 ± 0.023 |
Table 3: In Vivo Toxicity of this compound
| Animal Model | LD₅₀ | Reference |
| Newborn Rats | 0.9 mg/kg |
Experimental Protocols
Solid-Phase Synthesis of this compound
The chemical synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent such as dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) to the resin in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Sequential Amino Acid Coupling: Sequentially couple the remaining protected amino acids (Fmoc-D-Leu-OH, Fmoc-L-Val-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Cys(Trt)-OH) using a coupling agent such as HBTU/HOBt in the presence of DIPEA.
-
Cleavage from Resin: Cleave the linear peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Cyclization and Disulfide Bond Formation: Induce intramolecular cyclization and disulfide bond formation in a dilute solution, often using an oxidizing agent like iodine or by air oxidation.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.
Experimental Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to analyze the effect of this compound on the cell cycle progression of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Colon 38 or HCT 116) in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 48 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
Cell Harvest: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with this compound.
Protocol:
-
Initial Plating and Treatment: Plate cancer cells (e.g., Colon 38 or HCT 116) at a density of 2.4 x 10⁵ cells/well in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Re-seeding: Harvest the treated cells and re-seed a low number of cells (e.g., 300 cells/well) into new 6-well plates with fresh medium.
-
Incubation: Incubate the plates for an extended period (e.g., 11 days) to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with a solution of crystal violet.
-
Colony Counting: Count the number of visible colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., glioblastoma stem-like cells) into the flanks of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
This compound exerts its potent anti-cancer effects by modulating several critical cellular signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.
Induction of the Unfolded Protein Response (UPR)
This compound induces proteotoxic stress by causing the aggregation of numerous proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis. However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response.
Signaling Pathway of this compound-Induced Unfolded Protein Response
Caption: this compound induces the Unfolded Protein Response leading to apoptosis.
Induction of Apoptosis and Autophagy
This compound treatment leads to the activation of apoptotic pathways, characterized by the upregulation of p53 and the cleavage of CASPASE 3. Concurrently, it induces autophagy, as evidenced by the increased expression of LC3. However, this compound also appears to disrupt the later stages of autophagic flux, leading to an accumulation of autophagosomes and contributing to cell death.
Signaling Pathway of this compound-Induced Apoptosis and Autophagy
Caption: this compound induces both apoptosis and autophagy leading to cell death.
Conclusion
The cyclic pentapeptide core of this compound represents a fascinating and potent scaffold for the development of novel therapeutics. Its multifaceted mechanism of action, involving the induction of proteotoxic stress, cell cycle arrest, apoptosis, and modulation of autophagy, highlights its potential as an anti-cancer agent. This technical guide provides a foundational resource for researchers aiming to further explore the therapeutic applications of this compound and its analogs. The detailed protocols and pathway visualizations herein are intended to facilitate the design and execution of future studies aimed at unlocking the full potential of this remarkable natural product.
Unveiling the Potent Biological Activities of Malformin C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biological activities of Malformin C, a potent cyclic pentapeptide with significant anti-cancer potential. Tailored for researchers, scientists, and drug development professionals, this document details the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Executive Summary
This compound, a fungal metabolite, has demonstrated potent cytotoxic and anti-proliferative activities across a range of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of DNA damage, cell cycle arrest, and the activation of multiple cell death pathways, including apoptosis, necrosis, and autophagy. Notably, recent findings have highlighted its efficacy against challenging cancer models, such as glioblastoma stem-like cells, through the induction of proteotoxic stress and blockade of the autophagic flux. This guide synthesizes the current understanding of this compound's biological effects to inform future research and drug development efforts.
Cytotoxic and Anti-Proliferative Activities
This compound exhibits significant dose-dependent growth inhibition in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values underscore its potency, which varies across different cell types.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colon 38 | Colon Carcinoma (murine) | 0.27 ± 0.07 | [1] |
| HCT 116 | Colorectal Carcinoma (human) | 0.18 ± 0.02 | [1] |
| PanO2 | Pancreatic Cancer (murine) | 0.29 ± 0.05 | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer (human) | 0.16 ± 0.04 | [1] |
| CEM | T-cell Leukemia (human) | 0.030 ± 0.008 | [1] |
| KB | Epidermoid Carcinoma (human) | 0.18 ± 0.05 | [1] |
In Vivo Anti-Tumor Efficacy and Toxicity
In vivo studies have corroborated the anti-tumor potential of this compound. However, its therapeutic application is constrained by a narrow therapeutic index and observed toxicity at higher doses.
Table 2: In Vivo Efficacy and Toxicity of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Toxicity | Reference |
| BDF1 mice | Colon 38 xenograft | 0.3 mg/kg, weekly | Significant tumor growth inhibition | Well-tolerated | [1] |
| BDF1 mice | Colon 38 xenograft | 0.9 mg/kg, weekly | Fatal toxicity in 7-week-old mice | [1] | |
| NSG mice | Glioblastoma xenograft | Not specified | Significant reduction in tumor growth | Not specified | [2][3] |
| Newborn rats | Not applicable | 0.9 mg/kg | Mean lethal dose | [4] |
Mechanism of Action: Signaling Pathways and Cellular Responses
This compound exerts its anti-cancer effects through a complex interplay of signaling pathways, leading to cell cycle arrest and programmed cell death.
Induction of DNA Damage and Cell Cycle Arrest
This compound treatment leads to DNA damage, evidenced by the phosphorylation of histone H2A.X.[1] This DNA damage response subsequently triggers a G2/M phase cell cycle arrest, preventing cancer cells from proceeding through mitosis.[1]
Activation of Apoptosis, Necrosis, and Autophagy
This compound induces multiple forms of programmed cell death. It activates the tumor suppressor protein p53, leading to the cleavage of Caspase 3, a key executioner of apoptosis.[1] Concurrently, an increase in the autophagy marker LC3 indicates the induction of autophagy.[1] Apoptosis assays have shown an increased population of both late apoptotic and necrotic cells following treatment.[1]
Proteotoxic Stress and Autophagic Flux Blockade in Glioblastoma Stem-Like Cells
A novel mechanism of action has been identified in glioblastoma stem-like cells (GSCs), where this compound induces proteotoxic stress by causing protein aggregation and activating the unfolded protein response (UPR).[2] It further disrupts cellular homeostasis by accumulating in lysosomes and blocking autophagic flux, ultimately leading to GSC death.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol Steps:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol Steps:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
Western blotting is employed to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol Steps:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, cleaved Caspase 3, LC3, phospho-H2A.X).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a complex and potent mechanism of action. Its ability to induce multiple forms of cell death and target resilient cancer cell populations like glioblastoma stem-like cells makes it a compelling candidate for further investigation. Future research should focus on elucidating the intricate details of its signaling pathways, identifying its direct molecular targets, and developing analogs with an improved therapeutic index to overcome its in vivo toxicity. These efforts will be crucial in translating the pre-clinical promise of this compound into a viable therapeutic strategy for cancer treatment.
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production and antibacterial activity of malforming C, a toxic metabolite of Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Malformin C: A Technical Guide to the Aspergillus niger-Derived Cyclic Pentapeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Malformin C, a secondary metabolite produced by the fungus Aspergillus niger. This compound is a toxic cyclic pentapeptide with a range of biological activities, including antibacterial, algicidal, and potent anti-cancer properties. This document consolidates key data, experimental protocols, and mechanistic insights to serve as a comprehensive resource for the scientific community.
Core Properties of this compound
This compound is a member of the malformin family of cyclic pentapeptides. Its structure is characterized by a disulfide bridge, which is crucial for its biological activity.
Chemical Structure: cyclo-(L-D-Cys-D-Cys-L-Val-D-Leu-L-Leu)
Production and Isolation
This compound is naturally produced by certain strains of Aspergillus niger. Laboratory-scale production is typically achieved through solid substrate fermentation, which has been shown to yield higher quantities of the crude toxin compared to liquid fermentation methods.
Fermentation Protocol
A common method for this compound production involves the following steps:
-
Substrate Preparation: A solid substrate, such as white wheat, is supplemented with water.
-
Inoculation: The moistened substrate is inoculated with spores of a this compound-producing strain of Aspergillus niger.
-
Incubation: The inoculated substrate is incubated for approximately 10 days on a rotary shaker to ensure aeration and uniform fungal growth.
-
Extraction: The moldy grain is extracted with an organic solvent, typically dichloromethane.
-
Precipitation: The solvent is evaporated, and the resulting oily residue is precipitated in petroleum ether to yield the crude toxin.
Purification
Further purification of this compound from the crude extract is necessary for detailed biological and chemical studies. While specific, detailed protocols are often proprietary or vary between laboratories, a general approach involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for obtaining highly purified this compound.
Quantitative Biological Activity
This compound exhibits a range of biological activities, with its anti-cancer properties being of significant interest. The following tables summarize key quantitative data from published studies.
| Toxicity Data | |
| Parameter | Value |
| Mean Lethal Dose (LD50) in newborn rats | 0.9 mg/kg |
| Anticancer Activity (IC50 Values) | |
| Cell Line | IC50 (µM) |
| Colon 38 (murine colon adenocarcinoma) | 0.27 ± 0.07 |
| HCT 116 (human colon carcinoma) | 0.18 ± 0.023 |
| Algicidal Activity | |
| Algal Species | % Algicidal Activity (at 50 µM for 2h) |
| Akashiwo sanguinea | 58% |
| Chattonella marina | 36% |
Biosynthesis of this compound
The biosynthesis of malformins in Aspergillus niger is an enzymatic process. An enzyme fraction from disrupted Aspergillus cells can synthesize the cyclic pentapeptide from its constituent amino acids. The process is stimulated by the presence of adenosine triphosphate (ATP), potassium ions (K+), and magnesium ions (Mg++). Interestingly, the enzyme system can utilize both L- and D-isomers of cysteine and leucine, suggesting that the formation of the D-enantiomers may occur at an intermediate stage of the polypeptide synthesis. The disulfide bridge is believed to form after the incorporation of cysteine into the peptide backbone.
Mechanism of Action in Cancer Cells
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and promoting programmed cell death.
Cell Cycle Arrest at G2/M Phase
Studies have shown that this compound induces a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle. This prevents the cells from proceeding to mitosis and ultimately leads to a halt in proliferation.
Induction of Cell Death
This compound is a potent inducer of multiple forms of cell death, including apoptosis, necrosis, and autophagy. This is achieved through the activation of specific signaling pathways.
Signaling Pathways Affected by this compound:
The following diagram illustrates the key signaling events initiated by this compound in cancer cells, leading to cell cycle arrest and cell death.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflows
The study of this compound's biological activities involves a series of in vitro and in vivo experiments. The following diagram outlines a general workflow for investigating its anti-cancer properties.
An In-depth Technical Guide to the Natural Source and Biosynthesis of Malformin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin C, a cyclic pentapeptide with notable biological activities, is a mycotoxin primarily produced by the fungus Aspergillus niger. Its unique structure, characterized by a disulfide bridge, and its potent bioactivities have garnered interest in the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its detailed biosynthetic pathway mediated by a non-ribosomal peptide synthetase (NRPS), quantitative data on its production, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Natural Source of this compound
This compound is a secondary metabolite predominantly isolated from the filamentous fungus Aspergillus niger .[1][2] This species is ubiquitous in the environment and is known for its ability to produce a wide array of secondary metabolites. This compound has also been reported to be produced by other species within the Aspergillus genus, including marine-derived Aspergillus species.[3] The production of this compound by Aspergillus niger can be achieved through solid substrate fermentation, a technique that mimics the natural growth conditions of the fungus.[1][2]
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process orchestrated by a multi-modular enzyme known as a non-ribosomal peptide synthetase (NRPS) . This enzymatic assembly line is responsible for the selection, activation, and condensation of the constituent amino acids, followed by modification and cyclization to form the final cyclic pentapeptide.
The Malformin Biosynthetic Gene Cluster (mlf)
The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC) , designated as the 'mlf' cluster . The core of this cluster is the gene mlfA , which encodes the Malformin synthetase. The expression of mlfA alone has been shown to be sufficient for the production of malformin in a heterologous host, highlighting its central role in the pathway. The 'mlf' gene cluster also contains other genes that are predicted to be involved in processes such as precursor supply, modification, and transport of the final product.
The Malformin Synthetase (MlfA) and its Domain Organization
This compound is a cyclic pentapeptide with the amino acid sequence cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Leu) , featuring a disulfide bond between the two D-cysteine residues. The synthesis of this molecule is carried out by the multi-domain NRPS, MlfA. Based on the amino acid sequence and known mechanisms of NRPSs, the predicted domain organization of MlfA consists of five modules, each responsible for the incorporation of one amino acid.
The predicted domain structure for each module is as follows:
-
Module 1 (D-Cysteine): Adenylation (A) - Thiolation (T) - Epimerization (E)
-
Module 2 (D-Cysteine): Condensation (C) - Adenylation (A) - Thiolation (T) - Epimerization (E)
-
Module 3 (L-Valine): Condensation (C) - Adenylation (A) - Thiolation (T)
-
Module 4 (D-Leucine): Condensation (C) - Adenylation (A) - Thiolation (T) - Epimerization (E)
-
Module 5 (L-Leucine): Condensation (C) - Adenylation (A) - Thiolation (T) - Thioesterase (TE)
Biosynthesis Steps:
-
Initiation: The first module of MlfA recognizes and activates L-cysteine via its Adenylation (A) domain, consuming ATP in the process. The activated L-cysteine is then transferred to the Thiolation (T) domain (also known as a peptidyl carrier protein or PCP). An Epimerization (E) domain then converts the L-cysteine to D-cysteine.
-
Elongation (Modules 2-5): The subsequent modules each select and activate their respective amino acids (L-cysteine, L-valine, L-leucine, and L-leucine). The Condensation (C) domain of each module catalyzes the formation of a peptide bond between the growing peptide chain attached to the T domain of the previous module and the amino acid of the current module. Epimerization (E) domains in modules 2 and 4 convert L-cysteine and L-leucine to their D-isomers after they are loaded onto their respective T domains.
-
Termination and Cyclization: The final module contains a Thioesterase (TE) domain. This domain catalyzes the release of the linear pentapeptide from the NRPS and facilitates its cyclization to form the cyclic backbone of this compound.
-
Disulfide Bond Formation: The formation of the disulfide bridge between the two D-cysteine residues is a post-NRPS modification, likely catalyzed by an oxidase enzyme encoded within the 'mlf' gene cluster.
Quantitative Data
The production of this compound can vary depending on the fungal strain, culture conditions, and extraction methods. The following table summarizes available quantitative data on this compound production.
| Producing Organism | Fermentation Method | Substrate | Product Yield | Reference |
| Aspergillus niger | Solid Substrate Fermentation | White Wheat | 369 mg of this compound from 2.5 g of crude toxin | [4] |
Experimental Protocols
Fungal Culture and this compound Production
Objective: To cultivate Aspergillus niger for the production of this compound using solid substrate fermentation.
Materials:
-
Aspergillus niger strain
-
White wheat grains
-
Distilled water
-
Erlenmeyer flasks
-
Autoclave
-
Incubator shaker
Protocol:
-
Place 100 g of white wheat grains in a 500 mL Erlenmeyer flask.
-
Add 50 mL of distilled water to the flask.
-
Autoclave the flask at 121°C for 20 minutes to sterilize the medium.
-
After cooling, inoculate the sterile wheat with a spore suspension of Aspergillus niger.
-
Incubate the flask at 28°C on a rotary shaker at 150 rpm for 10-14 days.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from the fungal culture.
Materials:
-
Fungal culture from the previous protocol
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
HPLC system
Protocol:
-
Dry the moldy wheat from the fermentation and grind it into a fine powder.
-
Extract the powdered material with ethyl acetate three times at room temperature.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in a minimal amount of methanol.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Load the crude extract onto the silica gel column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound based on the TLC analysis.
-
Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.
Heterologous Expression of the mlfA Gene
Objective: To express the malformin synthetase gene (mlfA) in a heterologous host to confirm its function.
Materials:
-
Aspergillus nidulans as a heterologous host
-
Expression vector
-
mlfA gene amplified from Aspergillus niger genomic DNA
-
Restriction enzymes
-
DNA ligase
-
Protoplast transformation reagents
-
Selective growth media
Protocol:
-
Amplify the full-length mlfA gene from Aspergillus niger genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the amplified mlfA gene and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested mlfA gene into the expression vector.
-
Transform the resulting plasmid into Aspergillus nidulans protoplasts.
-
Select for transformants on a selective medium.
-
Cultivate the positive transformants and analyze the culture broth for the production of malformin using HPLC and mass spectrometry.
Visualizations
Logical Relationship of the Malformin Biosynthetic Gene Cluster
References
- 1. Revised Transcriptome-Based Gene Annotation for Aspergillus flavus Strain NRRL 3357 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome annotation of Aspergillus melleus strain CBS 546.65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic gene cluster - Wikipedia [en.wikipedia.org]
Malformin C: A Fungal Cyclopentapeptide with Anticancer Potential
Malformin C, a cyclic pentapeptide of fungal origin, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] Initial studies have elucidated its mechanisms of action, which involve the induction of DNA damage, cell cycle arrest, and multiple forms of programmed cell death. This technical guide provides an in-depth overview of the anticancer properties of this compound, detailing its effects on cancer cells, the underlying molecular pathways, and the experimental protocols used in its initial investigations.
Quantitative Analysis of Anticancer Activity
The cytotoxic and cytostatic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Furthermore, the impact of this compound on cell cycle progression and apoptosis induction has been quantitatively assessed.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Colon 38 | Colon Cancer | 0.27 ± 0.07 |
| HCT 116 | Colon Cancer | 0.18 ± 0.02 |
| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 |
| NCI-H1975 | Lung Cancer | 0.16 ± 0.04 |
| CEM | Leukemia | 0.030 ± 0.008 |
| KB | Oral Carcinoma | 0.18 ± 0.05 |
| Data sourced from a study by Guan et al. (2015).[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Colon 38 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 18.4 | 26.3 |
| This compound (810 nM) | Decreased | Not specified | Increased |
| Data indicates a dose-dependent G2/M arrest.[1] |
Table 3: Induction of Apoptosis and Necrosis by this compound in Colon 38 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 2.1 | 1.5 | 0.8 |
| This compound | Not specified | Increased | Increased |
| Treatment with this compound for 24 hours led to an increase in late apoptotic and necrotic cell populations.[1][2] |
Mechanism of Action
Initial studies suggest that this compound exerts its anticancer effects through a multi-pronged mechanism that culminates in cell death. The proposed signaling pathway involves the induction of DNA damage, activation of the p53 tumor suppressor pathway, and subsequent cell cycle arrest and programmed cell death.
This compound treatment has been shown to induce the phosphorylation of histone H2A.X, a sensitive marker of DNA double-strand breaks.[1] This DNA damage response leads to the upregulation and activation of the tumor suppressor protein p53.[1][2] Activated p53 can then trigger a G2/M phase cell cycle arrest, preventing the damaged cells from proceeding through mitosis.[1]
Furthermore, p53 activation initiates programmed cell death pathways. This compound has been observed to induce multiple forms of cell death, including apoptosis, necrosis, and autophagy.[1][2] The induction of apoptosis is supported by the detection of cleaved CASPASE 3, a key executioner caspase.[1][2] The occurrence of autophagy is indicated by the conversion of LC3-I to LC3-II.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested by trypsinization, and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer.
-
Co-staining: Cells are co-stained with Alexa Fluor 488-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Western Blotting
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-histone H2A.X, p53, cleaved CASPASE 3, LC3, and a loading control like β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Studies and Therapeutic Potential
Preliminary in vivo studies have been conducted to evaluate the antitumor efficacy and toxicity of this compound. In a Colon 38 xenograft mouse model, a weekly injection of 0.3 mg/kg this compound was identified as the optimal therapeutic dosage.[1][2] However, the study also highlighted the narrow therapeutic index of this compound, as higher doses led to fatal toxicity.[1][2] The acute toxicity at lethal doses in BDF1 mice was potentially linked to an acute inflammatory response, as evidenced by elevated plasma IL-6 levels.[2]
Conclusion
This compound demonstrates potent growth inhibitory activity against a variety of cancer cell lines, with its mechanism of action involving the induction of DNA damage, p53 activation, G2/M cell cycle arrest, and the initiation of multiple cell death pathways. While in vivo studies have confirmed its antitumor effects, the narrow therapeutic window presents a significant challenge for its clinical development as a standalone anticancer drug.[1][2] Further research is warranted to explore potential strategies to enhance its therapeutic index, such as through drug delivery systems or in combination with other anticancer agents.[1]
References
The Algicidal Effects of Malformin C on Harmful Algal Blooms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmful algal blooms (HABs) pose a significant threat to aquatic ecosystems, fisheries, and public health worldwide. The proliferation of toxin-producing microalgae can lead to severe environmental and economic consequences. Consequently, there is a growing need for effective and environmentally benign strategies to control these blooms. Natural products derived from microorganisms have emerged as a promising source of novel algicidal agents. Among these, Malformin C, a cyclic pentapeptide produced by marine fungi of the Aspergillus genus, has demonstrated potent algicidal activity against key HAB-forming dinoflagellates.[1][2] This technical guide provides an in-depth overview of the algicidal effects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Data Presentation: Quantitative Algicidal Activity
The algicidal efficacy of this compound has been demonstrated against the noxious red tide algae Akashiwo sanguinea and Chattonella marina.[1][2] The available quantitative data from existing studies is summarized below. It is important to note that the data is currently limited to a single concentration and time point, highlighting the need for further dose-response and time-course studies to fully characterize the algicidal potential of this compound.
| Target Algal Species | This compound Concentration (µM) | Exposure Time (hours) | Algicidal Activity (%) | Reference |
| Akashiwo sanguinea | 50 | 2 | 58 | [1][2] |
| Chattonella marina | 50 | 2 | 36 | [1][2] |
Mechanism of Action: Oxidative Stress-Induced Cell Death
The primary mechanism underlying the algicidal activity of this compound is the induction of oxidative stress within the algal cells.[1][2] This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. The key events in the proposed signaling pathway are:
-
Induction of ROS Production: Upon exposure, this compound triggers a significant increase in the intracellular levels of ROS in the algal cells.[1][2] The precise molecular interaction between this compound and the algal cell that initiates this process is an area for further investigation.
-
Oxidative Damage: The surge in ROS overwhelms the algal cell's antioxidant defense systems. This leads to:
-
Damage to Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules. This compound has been shown to cause damage to SOD activity, impairing the cell's ability to neutralize ROS.[1][2]
-
Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cellular membranes, leading to a cascade of lipid peroxidation. A key indicator of this process is the massive generation of malondialdehyde (MDA), a reactive aldehyde that causes further cellular damage.[1][2]
-
-
Cellular Disruption and Death: The culmination of oxidative damage manifests as severe morphological changes in the algal cells, including perforation of the cell membrane, plasmolysis (shrinkage of the protoplast), and ultimately, fragmentation and cell death.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the algicidal effects of this compound. These protocols are based on standard methods and can be adapted for specific research needs.
Algal Culture and this compound Treatment
-
Algal Strains: Akashiwo sanguinea and Chattonella marina can be obtained from recognized culture collections.
-
Culture Conditions: Cultures are typically maintained in f/2 medium prepared with sterile seawater at a constant temperature (e.g., 20°C) and under a 12:12 hour light:dark photoperiod with a specific light intensity (e.g., 100 µmol photons m⁻² s⁻¹).
-
This compound Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known concentration.
-
Treatment: Exponentially growing algal cultures are diluted to a specific cell density (e.g., 1 × 10⁴ cells/mL). Aliquots of the this compound stock solution are then added to the algal cultures to achieve the desired final concentrations. A control group with the solvent (DMSO) alone should be included to account for any solvent effects.
Algicidal Activity Assay
-
Principle: The algicidal activity is determined by quantifying the reduction in the number of viable algal cells after exposure to this compound compared to a control group.
-
Procedure:
-
Algal cultures are treated with various concentrations of this compound as described above.
-
At specific time points (e.g., 2, 4, 8, 24, 48 hours), samples are taken from each treatment and control group.
-
The number of viable algal cells is counted using a hemocytometer under a light microscope. Viable cells are typically distinguished from dead cells based on morphology and motility.
-
The algicidal activity is calculated using the following formula: Algicidal Activity (%) = [(C - T) / C] × 100 Where: C = Number of viable cells in the control group T = Number of viable cells in the treatment group
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Intracellular ROS levels can be measured using a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can diffuse into cells and is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Algal cells are treated with this compound for a specific duration.
-
The cells are harvested by centrifugation and washed with fresh culture medium.
-
The cells are then incubated with DCFH-DA solution (e.g., 10 µM) in the dark for a specific period (e.g., 30 minutes).
-
After incubation, the cells are washed again to remove excess probe.
-
The fluorescence intensity of DCF is measured using a fluorometer or a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in ROS levels.
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: SOD activity is commonly assayed using the xanthine/xanthine oxidase system to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product. SOD inhibits this reaction by scavenging the superoxide radicals. The degree of inhibition is a measure of SOD activity.
-
Procedure:
-
Algal cells treated with this compound are harvested and lysed to release intracellular proteins.
-
The cell lysate is centrifuged, and the supernatant containing the enzymes is collected.
-
The reaction mixture is prepared containing the cell extract, xanthine, and NBT.
-
The reaction is initiated by adding xanthine oxidase.
-
The absorbance of the formazan product is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The results are usually expressed as units of SOD activity per milligram of protein (U/mg protein).
-
Malondialdehyde (MDA) Content Assay
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (TBA-MDA). The concentration of this adduct can be quantified spectrophotometrically.
-
Procedure:
-
Algal cells treated with this compound are harvested and homogenized in a suitable buffer (e.g., trichloroacetic acid - TCA).
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a TBA solution in an acidic medium.
-
The mixture is heated in a water bath (e.g., 95°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete.
-
After cooling, the absorbance of the TBA-MDA adduct is measured at a specific wavelength (e.g., 532 nm). The absorbance at a non-specific wavelength (e.g., 600 nm) is also measured and subtracted to correct for background turbidity.
-
The concentration of MDA is calculated using its extinction coefficient and is typically expressed as nanomoles of MDA per milligram of protein (nmol/mg protein).
-
Mandatory Visualizations
The following diagrams illustrate the key processes and pathways described in this guide.
Caption: Experimental workflow for evaluating the algicidal effects of this compound.
Caption: Proposed signaling pathway for this compound-induced algicidal activity.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural algicide for the control of harmful algal blooms. Its mechanism of action, centered on the induction of oxidative stress, provides a clear pathway for its algicidal effects. However, to advance its development and application, further research is imperative. Key areas for future investigation include:
-
Dose-Response and Time-Course Studies: Comprehensive studies are needed to establish the EC50 values and the temporal dynamics of this compound's algicidal activity against a broader range of HAB species.
-
Molecular Target Identification: Elucidating the specific molecular target(s) of this compound on or within the algal cell will provide a more detailed understanding of its mode of action.
-
Ecotoxicological Assessment: Thorough evaluation of the potential impacts of this compound on non-target marine organisms is crucial to ensure its environmental safety.
-
Formulation and Delivery Systems: Development of effective and stable formulations and delivery methods will be essential for the practical application of this compound in aquatic environments.
By addressing these research gaps, the full potential of this compound as a novel and environmentally compatible tool for mitigating the detrimental effects of harmful algal blooms can be realized.
References
Malformin C: A Mycotoxin from Aspergillus niger with Potent Cytotoxic and Pro-Apoptotic Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin C is a cyclic pentapeptide mycotoxin produced by various species of the fungus Aspergillus, most notably Aspergillus niger.[1][2] Structurally, it is characterized by a disulfide bridge, which is crucial for its biological activity. While initially recognized for its plant malforming effects, subsequent research has unveiled its potent cytotoxic, antibacterial, and antiparasitic properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its effects on cancer cells, the underlying signaling pathways, and detailed experimental protocols for its study.
Cytotoxic Activity of this compound
This compound exhibits significant dose-dependent cytotoxic effects across a range of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colon 38 | Colon Cancer | 0.27 ± 0.07 | [1][3] |
| HCT 116 | Colon Cancer | 0.18 ± 0.023 | [1][3] |
| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 | |
| NCI-H1975 | Lung Adenocarcinoma | 0.16 ± 0.04 | |
| CEM | T-cell Leukemia | 0.030 ± 0.008 | |
| KB | Nasopharyngeal Carcinoma | 0.18 ± 0.05 | |
| NCH421k | Glioblastoma | Not explicitly stated, but potent | [2] |
| NCH441 | Glioblastoma | Not explicitly stated, but potent | [2] |
Mechanisms of this compound-Induced Cell Death
This compound induces cancer cell death through multiple interconnected mechanisms, including apoptosis, necrosis, and autophagy. It also causes cell cycle arrest, primarily at the G2/M phase.
Apoptosis and Necrosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has demonstrated that this compound treatment leads to a significant increase in the populations of early apoptotic, late apoptotic, and necrotic cells.[1] For instance, in Colon 38 cells, treatment with this compound resulted in a notable increase in both late apoptotic and necrotic cell populations.
Table 2: Quantitative Analysis of this compound-Induced Cell Death in Colon 38 Cells
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| Control | 1.3 | 2.5 | 0.8 | [4] |
| This compound (0.27 µM) | 2.1 | 10.7 | 8.9 | [4] |
| This compound (0.54 µM) | 3.5 | 15.2 | 12.4 | [4] |
Cell Cycle Arrest
This compound has been shown to induce a dose-dependent G2/M phase cell cycle arrest in certain cancer cell lines, such as Colon 38.[1][3] This arrest prevents the cells from proceeding through mitosis, ultimately contributing to cell death.
Table 3: Effect of this compound on Cell Cycle Distribution in Colon 38 Cells
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 55.4 | 24.1 | 20.5 | [4] |
| This compound (270 nM) | 48.2 | 23.5 | 28.3 | [4] |
| This compound (810 nM) | 42.1 | 22.8 | 35.1 | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell stress, survival, and death.
Proteotoxic Stress and the Unfolded Protein Response (UPR)
A primary mechanism of this compound's action is the induction of proteotoxic stress.[2] It binds to multiple proteins, leading to their aggregation and triggering the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Key markers of the UPR, such as the phosphorylation of PERK and eIF2α, and the increased expression of ATF4 and CHOP, are observed upon this compound treatment.[2]
Autophagy Flux Blockade
This compound treatment also leads to the induction of autophagy, a cellular process of "self-eating" that can either promote survival or lead to cell death. This is evidenced by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[1][5] However, recent studies on glioblastoma stem-like cells have revealed that this compound accumulates in lysosomes, disrupting the autophagic flux.[2] This blockade of the cellular recycling process contributes to the accumulation of toxic protein aggregates and ultimately cell death.[2]
DNA Damage and p53 Activation
This compound induces DNA damage, as indicated by the increased phosphorylation of histone H2A.X.[1] This DNA damage response leads to the upregulation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[1] The activation of p53, in turn, contributes to the induction of apoptosis, as evidenced by the cleavage and activation of caspase-3.[1][5]
Experimental Workflows and Signaling Pathway Diagrams
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A generalized workflow for investigating the cytotoxic effects of this compound on cancer cells.
Signaling Pathway of this compound-Induced Cell Death
Caption: Key signaling pathways activated by this compound leading to cancer cell death.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis and Necrosis Detection: Annexin V/PI Staining by Flow Cytometry
This protocol describes the detection and quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
-
Protein Expression Analysis: Western Blotting
This protocol outlines the procedure for detecting changes in the expression of key proteins (e.g., p53, cleaved caspase-3, LC3) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the other assays.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound, a mycotoxin from Aspergillus niger, demonstrates potent anticancer activity through the induction of multiple cell death pathways. Its ability to induce proteotoxic stress, disrupt autophagy, and activate DNA damage responses makes it an interesting candidate for further investigation in drug development. This technical guide provides a foundational understanding of this compound's mechanisms of action and detailed protocols to facilitate further research into its therapeutic potential. However, it is important to note that this compound also exhibits significant toxicity, and a thorough evaluation of its therapeutic index is crucial for any potential clinical applications.[1]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound preferentially kills glioblastoma stem‐like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Solid-Phase Peptide Synthesis of Malformin C: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin C is a cyclic pentapeptide with a disulfide bridge, known for its various biological activities. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound. The methodology is based on the well-established Fmoc/tBu strategy, employing on-resin cyclization and disulfide bond formation. This protocol is intended to guide researchers in the efficient and reliable synthesis of this compound for applications in chemical biology and drug discovery.
Introduction
This compound belongs to the malformin family of cyclic peptides, which are produced by the fungus Aspergillus niger. These compounds exhibit a range of biological effects, including antibacterial and cytotoxic activities. The core structure of this compound is a cyclic pentapeptide containing a disulfide bond, which is crucial for its biological function. The solid-phase synthesis of such constrained peptides presents unique challenges, particularly in achieving efficient cyclization and correct disulfide bridge formation. This protocol details a robust method for the synthesis of this compound using solid-phase techniques, which offer advantages in terms of ease of purification and the ability to use excess reagents to drive reactions to completion.
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted below. The process begins with the loading of the first amino acid onto a solid support, followed by sequential coupling and deprotection cycles to assemble the linear peptide chain. Subsequently, on-resin cyclization is performed, followed by the formation of the disulfide bridge. The final step involves the cleavage of the peptide from the resin and purification.
Figure 1. Experimental workflow for the solid-phase synthesis of this compound.
Experimental Protocols
This protocol is adapted from established methods for the synthesis of related cyclic disulfide-bridged peptides, such as Malformin A1.[1]
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)
-
Amino Acids: Fmoc-D-Leu-OH, Fmoc-L-Val-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-L-Ile-OH
-
Coupling Reagents:
-
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Deprotection Reagents:
-
20% (v/v) Piperidine in DMF
-
2% (v/v) DBU in DMF
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Oxidizing Agent: Iodine (I₂)
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-D-Leu-OH (2.0 equiv., 2.0 mmol) and DIPEA (4.0 equiv., 4.0 mmol) in DCM (10 mL).
-
Add the amino acid solution to the resin and shake at room temperature for 1 hour.
-
To cap any unreacted sites, add a small amount of methanol (1 mL) and shake for 15 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Determine the loading capacity of the resin using a UV spectrophotometer to measure the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small resin sample.
Step 2: Peptide Chain Elongation
Perform the following steps for each amino acid in the sequence (L-Val, D-Cys(Trt), D-Cys(Trt), L-Ile):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3.0 equiv.) with a coupling agent (e.g., HATU/DIPEA or DIC/HOBt) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, recouple.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Step 3: On-Resin Cyclization
-
After the final amino acid (Fmoc-L-Ile-OH) is coupled, perform the final Fmoc deprotection as described in Step 2.1.
-
Selectively deprotect the C-terminal ester linkage to the 2-chlorotrityl resin using a solution of 20% HFIP in DCM. Shake for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
For the head-to-tail cyclization, add HATU (3.0 equiv.) and DIPEA (6.0 equiv.) in DMF to the resin.
-
Shake at room temperature for 3 hours.
-
Wash the resin with DMF (5x) and DCM (5x).
Step 4: On-Resin Disulfide Bond Formation
-
Wash the resin with DMF.
-
Add a solution of iodine (I₂, 10 equiv.) in DMF to the resin.
-
Shake at room temperature for 30 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess iodine.
Step 5: Cleavage and Deprotection
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 6: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Parameter | Value/Condition | Reference/Note |
| Resin | 2-Chlorotrityl chloride | Suitable for anchoring the first amino acid as an ester. |
| Loading: ~1.0 mmol/g | ||
| Amino Acid Coupling | Fmoc-AA: 3.0 equiv. | Excess reagents are used to drive the reaction to completion. |
| Coupling Agent (HATU): 2.9 equiv. | ||
| Base (DIPEA): 6.0 equiv. | ||
| Reaction Time: 1-2 hours | Monitor with Kaiser test. | |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 10 min treatments. |
| On-Resin Cyclization | Reagents: HATU (3.0 equiv.), DIPEA (6.0 equiv.) | Performed in DMF. |
| Reaction Time: 3 hours | ||
| Disulfide Formation | Reagent: Iodine (I₂) (10 equiv.) in DMF | On-resin oxidation. |
| Reaction Time: 30 minutes | ||
| Cleavage | Cocktail: TFA/TIS/H₂O (95:2.5:2.5) | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Reaction Time: 2-3 hours | ||
| Purification | RP-HPLC with C18 column | Gradient elution with acetonitrile/water containing 0.1% TFA. |
| Expected Yield | Variable, typically 10-30% after purification | Yield is highly dependent on the efficiency of each step, especially cyclization. |
Signaling Pathway and Logical Relationships
The synthesis of this compound follows a logical progression of chemical reactions, each dependent on the successful completion of the previous step. The use of orthogonal protecting groups is a key concept, allowing for the selective deprotection of specific functional groups without affecting others.
References
Application Notes and Protocols for the Purification of Malformin C by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin C is a cyclic pentapeptide mycotoxin produced by fungi of the Aspergillus genus, notably Aspergillus niger.[1] It is known for its various biological activities, including antibacterial, antimalarial, and potent anticancer properties.[1] this compound has been shown to inhibit the growth of various cancer cell lines by inducing G2/M cell cycle arrest and promoting multiple forms of cell death, such as apoptosis, necrosis, and autophagy.[1] The purification of this compound is a critical step for its study and potential therapeutic development. This document provides a detailed methodology for the purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Data Presentation
The following table summarizes the quantitative data and key parameters for the successful purification of this compound using the described RP-HPLC method.
| Parameter | Value | Reference |
| Chromatographic Mode | Reverse-Phase HPLC | [1] |
| Stationary Phase | Diamonsil C18 | [1] |
| Column Dimensions | 200 x 4.6 mm | [1] |
| Particle Size | 5 µm | [1] |
| Mobile Phase | 80% Methanol in Water | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 215 nm | [1] |
| Retention Time (tR) | 13.065 min | [1] |
| Achieved Purity | >99% | [1] |
Experimental Protocols
This section details the necessary protocols for the extraction, isolation, and final purification of this compound.
Fungal Culture and Extraction
-
Culture: Cultivate Aspergillus niger on a suitable solid substrate or in a liquid culture medium known to promote the production of Malformins.
-
Extraction: Following incubation, extract the crude metabolites from the culture filtrate or mycelium using an appropriate organic solvent such as chloroform or ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to yield a crude extract.
Preliminary Fractionation by Column Chromatography
-
Column Preparation: Pack a silica gel column (e.g., 10 x 100 cm) and equilibrate with a non-polar solvent like chloroform (CHCl3).
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the column.
-
Gradient Elution: Elute the column with a stepwise gradient of chloroform-methanol (CHCl3-CH3OH). A suggested gradient is 15:1, followed by 10:1, and then 5:1.[1]
-
Fraction Collection: Collect fractions and monitor the elution profile using thin-layer chromatography (TLC). Fractions containing this compound are typically eluted with a 15:1 CHCl3-CH3OH mixture.[1]
-
Pooling and Concentration: Combine the fractions containing the compound of interest and concentrate them under reduced pressure.
Final Purification by Preparative RP-HPLC
-
System Preparation:
-
HPLC System: A preparative HPLC system equipped with a UV detector is required.
-
Column: Install a Diamonsil C18 column (200×4.6mm, 5μm).
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 80% methanol in HPLC-grade water. Degas the mobile phase prior to use to prevent bubble formation.
-
-
Sample Preparation:
-
Dissolve the semi-purified fraction obtained from column chromatography in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 215 nm.
-
Inject the prepared sample onto the column.
-
-
Fraction Collection:
-
Monitor the chromatogram for the peak corresponding to this compound, which should elute at approximately 13.065 minutes under these conditions.[1]
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis and Final Preparation:
-
Re-inject a small aliquot of the collected fraction into the HPLC system to confirm purity (>99%).
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.
-
The identity of the purified compound can be confirmed using mass spectrometry (HR-ESI-MS) and NMR spectroscopy.[1]
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Activated by this compound
This compound exerts its cytotoxic effects on cancer cells through the induction of multiple interconnected signaling pathways, leading to cell cycle arrest and cell death.[1][2] It causes proteotoxic stress by binding to multiple proteins, leading to their aggregation and triggering the unfolded protein response (UPR). This, in turn, can lead to G2/M cell cycle arrest and the induction of apoptosis. Furthermore, this compound can accumulate in lysosomes, disrupting autophagic flux, which contributes to cell death.[2]
Caption: Signaling pathways induced by this compound in cancer cells.
References
Spectroscopic Analysis of Malformin C: Application Notes and Protocols for Researchers
Introduction
Malformin C is a cyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂ and a molecular weight of 529.7 g/mol .[1] First isolated from the fungus Aspergillus niger, this natural product has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antimalarial, and potential anticancer properties. The structural elucidation and characterization of this compound are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a detailed overview of the spectroscopic analysis of this compound, including experimental protocols and data interpretation, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Structural and Spectroscopic Overview
This compound is a bicyclic pentapeptide containing a disulfide bridge between two D-cysteine residues. The full amino acid sequence is cyclo-(D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-leucyl). The complex cyclic structure of this compound necessitates the use of advanced 2D NMR techniques for unambiguous proton and carbon assignments, while high-resolution mass spectrometry is essential for confirming the elemental composition and elucidating fragmentation pathways.
Data Presentation
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for the verification of synthesized or isolated this compound and for studying its conformational dynamics in solution.
Table 1: ¹H NMR Chemical Shift Data for this compound (in ppm)
| Amino Acid Residue | Proton | Chemical Shift (δ) in ppm |
| D-Cys¹ | α-CH | Data not available in search results |
| β-CH₂ | Data not available in search results | |
| NH | Data not available in search results | |
| D-Cys² | α-CH | Data not available in search results |
| β-CH₂ | Data not available in search results | |
| NH | Data not available in search results | |
| L-Val | α-CH | Data not available in search results |
| β-CH | Data not available in search results | |
| γ-CH₃ | Data not available in search results | |
| NH | Data not available in search results | |
| D-Leu | α-CH | Data not available in search results |
| β-CH₂ | Data not available in search results | |
| γ-CH | Data not available in search results | |
| δ-CH₃ | Data not available in search results | |
| NH | Data not available in search results | |
| L-Leu | α-CH | Data not available in search results |
| β-CH₂ | Data not available in search results | |
| γ-CH | Data not available in search results | |
| δ-CH₃ | Data not available in search results | |
| NH | Data not available in search results |
Table 2: ¹³C NMR Chemical Shift Data for this compound (in ppm)
| Amino Acid Residue | Carbon | Chemical Shift (δ) in ppm |
| D-Cys¹ | C=O | Data not available in search results |
| α-C | Data not available in search results | |
| β-C | Data not available in search results | |
| D-Cys² | C=O | Data not available in search results |
| α-C | Data not available in search results | |
| β-C | Data not available in search results | |
| L-Val | C=O | Data not available in search results |
| α-C | Data not available in search results | |
| β-C | Data not available in search results | |
| γ-C | Data not available in search results | |
| D-Leu | C=O | Data not available in search results |
| α-C | Data not available in search results | |
| β-C | Data not available in search results | |
| γ-C | Data not available in search results | |
| δ-C | Data not available in search results | |
| L-Leu | C=O | Data not available in search results |
| α-C | Data not available in search results | |
| β-C | Data not available in search results | |
| γ-C | Data not available in search results | |
| δ-C | Data not available in search results |
Note: Specific, experimentally determined ¹H and ¹³C NMR chemical shift values for this compound were not available in the provided search results. The tables are structured to be populated with such data when it becomes available.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a powerful tool for the analysis of this compound, providing accurate mass determination and fragmentation information for structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 530.2465 | Data not available in search results |
| [M+Na]⁺ | 552.2285 | Data not available in search results |
| [M+K]⁺ | 568.2234 | Data not available in search results |
Table 4: ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor ion)
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results |
Note: Detailed experimental mass spectrometry fragmentation data for this compound were not available in the provided search results. This table serves as a template for recording such data.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound. These protocols are based on established methods for the analysis of cyclic peptides and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-quality 1D and 2D NMR spectra of this compound for structural elucidation and assignment of all proton and carbon signals.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Vortex the solution gently to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: 12-16 ppm
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Spectral width: 200-240 ppm
-
Number of scans: 1024 or more (depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the peptide.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, useful for identifying amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D structure and conformation.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Reference the spectra using the residual solvent peak.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the 2D spectra to assign all ¹H and ¹³C signals to their respective atoms in the this compound structure.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate molecular weight of this compound and to study its fragmentation pattern for sequence confirmation.
Materials:
-
This compound sample (0.1-1 mg/mL solution)
-
Solvent system (e.g., methanol, acetonitrile, water with 0.1% formic acid)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Nebulizer gas pressure: 1-2 bar
-
Drying gas flow rate: 8-12 L/min
-
Drying gas temperature: 180-220 °C
-
-
-
Full Scan MS (MS1):
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
Observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).
-
-
Tandem MS (MS/MS or MS²):
-
Select the [M+H]⁺ ion of this compound as the precursor ion for fragmentation.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectra.
-
Analyze the fragmentation pattern to identify characteristic losses of amino acid residues and other neutral losses.
-
-
Data Analysis:
-
Determine the elemental composition of the parent ion from the accurate mass measurement.
-
Interpret the MS/MS spectra to confirm the amino acid sequence and the presence of the disulfide bridge.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship for Structure Elucidation
Caption: Logical flow for the structural elucidation of this compound.
References
Application Notes and Protocols: Malformin C In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Malformin C, a cyclic pentapeptide of fungal origin, on cancer cell lines. Detailed protocols for key assays are provided to enable the replication and further investigation of its anti-cancer properties.
This compound has been shown to be a potent inhibitor of cancer cell growth, primarily through the induction of G2/M phase cell cycle arrest and the activation of multiple cell death pathways, including apoptosis and necrosis.[1][2] This document summarizes the key findings and methodologies from a pivotal study on its effects on colon cancer cell lines.
Data Summary
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | IC50 (µM) | Reference |
| Colon 38 | 0.27 ± 0.07 | [1][2] |
| HCT 116 | 0.18 ± 0.023 | [1][2] |
This compound induces a dose-dependent G2/M arrest in Colon 38 cells.[1] Treatment with this compound also leads to an increase in late apoptotic and necrotic cell populations.[1]
Signaling Pathway
This compound treatment has been observed to up-regulate the expression of key proteins involved in DNA damage response and apoptosis.[1][2] This includes the phosphorylation of histone H2A.X, and increased levels of p53 and cleaved CASPASE 3.[1][2]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability and Clonogenic Assay
This protocol is for determining the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Colon 38 or HCT 116 cells
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Methylene blue staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed 2.4x10^5 Colon 38 or HCT 116 cells per well in 6-well plates.[1]
-
After 24 hours, treat the cells with increasing concentrations of this compound for another 24 hours.[1]
-
Harvest the cells, count them, and re-seed 300 cells per well into new 6-well plates with fresh culture medium.[1]
-
Incubate the plates for 11 days to allow for colony formation.[1]
-
After 11 days, wash the colonies with PBS, stain with methylene blue, and count the number of colonies.[1]
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Colon 38 or HCT 116 cells
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Pancreatin
-
DNase I (10 µg/mL)
-
Cold PBS
-
4% Paraformaldehyde (PFA)
-
Flow cytometer
Procedure:
-
Seed 3x10^5 cells per well in 6-well plates and incubate for 48 hours.[1]
-
Add various concentrations of this compound to the culture media and incubate for an additional 24 hours.[1]
-
Harvest the cells using pancreatin and 10 µg/mL DNase I at 37°C for 5 minutes.[1]
-
Wash the cells twice with cold PBS.[1]
-
Resuspend 1x10^6 cells in 500 µL of PBS and fix by adding 500 µL of 4% PFA.[1]
-
Incubate on ice for 30 minutes.[1]
-
Wash the cells twice with cold PBS.[1]
-
Proceed with DNA staining according to the manufacturer's protocol for your chosen dye (e.g., Propidium Iodide).
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This protocol is for the detection and quantification of apoptosis induced by this compound.
Materials:
-
Colon 38 cells
-
Complete culture medium
-
This compound stock solution
-
3.7% Formaldehyde
-
Alexa Fluor 488 annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat 2x10^6 Colon 38 cells with different concentrations of this compound for 24 hours.[1]
-
As a positive control, treat a separate sample of cells with 3.7% formaldehyde for 15 minutes.[1]
-
Harvest the cells and wash them according to the apoptosis detection kit manufacturer's protocol.
-
Stain the cells with Alexa Fluor 488 annexin V and PI.[1]
-
Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
References
Determining the Potency of Malformin C: IC50 Values and Cellular Impact in Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the cytotoxic effects of Malformin C, a cyclic pentapeptide of fungal origin, on various cancer cell lines. It includes a compilation of half-maximal inhibitory concentration (IC50) values, a detailed protocol for determining these values using a standard cell viability assay, and a summary of the known cellular mechanisms of action, including cell cycle arrest and induction of cell death.
Introduction
This compound is a member of the malformin family of natural products known for their diverse biological activities. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating potent growth-inhibitory effects across a range of cancer cell lines. Understanding the concentration at which this compound exerts its cytotoxic effects (IC50) is a critical first step in evaluating its therapeutic potential. This document outlines the IC50 values of this compound in several cancer cell lines and provides a detailed protocol for their determination. Furthermore, it delves into the molecular pathways through which this compound induces cancer cell death.
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of cancer cells by 50%. The IC50 values for this compound have been determined in several cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Colon 38 | Colon Cancer | 0.27 ± 0.07[1] |
| HCT 116 | Colon Cancer | 0.18 ± 0.02[1] |
| PanO2 | Pancreatic Cancer | 0.29 ± 0.05[1] |
| NCI-H1975 | Lung Cancer | 0.16 ± 0.04[1] |
| CEM | Leukemia | 0.030 ± 0.008[1] |
| KB | Cervical Cancer | 0.18 ± 0.05[1] |
Table 1: IC50 values of this compound in various cancer cell lines. Data presented as mean ± standard deviation.
Experimental Protocol: Determination of this compound IC50 using MTT Assay
This protocol describes the determination of the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range could be 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC50 of this compound.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism that primarily involves the induction of cell cycle arrest and programmed cell death.
4.1. Cell Cycle Arrest:
Studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest prevents the cancer cells from progressing through mitosis and ultimately leads to a halt in proliferation.
4.2. Induction of Cell Death:
This compound is a potent inducer of various forms of cell death, including apoptosis, necrosis, and autophagy.[1]
-
Apoptosis: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53 and the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1]
-
Autophagy: The upregulation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) indicates the induction of autophagy, a cellular process of self-digestion.[1]
-
Necrosis: A significant population of necrotic cells is also observed following this compound treatment.[1]
References
Application Notes and Protocols: Malformin C Cell Cycle Analysis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin C, a cyclic pentapeptide of fungal origin, has demonstrated potent anti-cancer properties.[1][2][3] This application note provides a detailed guide for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry. The primary mechanism of action highlighted is the induction of G2/M phase cell cycle arrest, a critical event that precedes apoptosis in susceptible cancer cell lines.[1] This document outlines the underlying signaling pathways, experimental protocols for cell cycle and apoptosis analysis, and data presentation for robust and reproducible results.
Principle of the Assay
Flow cytometry is a powerful technique for cell cycle analysis.[4] It utilizes fluorescent dyes that stoichiometrically bind to DNA, allowing for the quantification of DNA content within individual cells. By measuring the fluorescence intensity, cell populations can be resolved into the different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). Treatment with cytotoxic agents like this compound can alter the distribution of cells within these phases, indicating cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a commonly used fluorescent dye for this purpose, which requires cell fixation and permeabilization.[5][6][7]
Effects of this compound on Cancer Cell Lines
Studies have shown that this compound inhibits the growth of various cancer cell lines in a dose-dependent manner.[1] For instance, in Colon 38 and HCT 116 cell lines, this compound exhibited potent cytotoxic activity.[1][2][3]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and the effect of this compound on the cell cycle distribution in Colon 38 and HCT 116 cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Colon 38 | 0.27 ± 0.07 |
| HCT 116 | 0.18 ± 0.02 |
Data sourced from a study on the anti-cancer effects of this compound.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Colon 38 Cells after 48-hour Treatment
| Treatment Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 ± 2.1 | 14.2 ± 1.5 | 30.5 ± 1.8 |
| 90 | 52.1 ± 2.5 | 13.8 ± 1.9 | 34.1 ± 2.2 |
| 270 | 48.7 ± 2.9 | 12.5 ± 1.7 | 38.8 ± 2.6 |
| 810 | 41.2 ± 3.3 | 11.9 ± 2.0 | 46.9 ± 3.1 |
*Indicates a statistically significant difference from the control group (P<0.01). Data reflects a dose-dependent accumulation of cells in the G2/M phase.[1]
Table 3: Effect of this compound on Apoptosis in Colon 38 Cells after 24-hour Treatment
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 2.5 | 3.1 |
| This compound (0.54 µM) | 4.2 | 15.8 |
Data indicates an increase in late apoptotic and necrotic cell populations following this compound treatment.[1][8][9]
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
This compound treatment has been shown to upregulate the expression of several key signaling proteins, including phospho-histone H2A.X (γH2AX), p53, cleaved caspase-3, and LC3.[1][2][3][10] This suggests a mechanism involving the induction of DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways.
Caption: Proposed signaling pathway of this compound-induced G2/M arrest and cell death.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., Colon 38) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 90 nM, 270 nM, 810 nM).
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the desired time periods (e.g., 24 or 48 hours). Include a vehicle-treated control group.
II. Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted from standard procedures for cell cycle analysis by flow cytometry.[5][6][7]
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the fixed cells at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for PI fluorescence and appropriate gating to exclude doublets.
III. Protocol for Apoptosis Analysis using Annexin V and PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect cells as described in the cell cycle analysis protocol.
-
Wash: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis and Interpretation
-
Cell Cycle Analysis: The data from the flow cytometer is typically displayed as a histogram of cell count versus fluorescence intensity. Gating on single cells is crucial to exclude aggregates that can be misinterpreted as G2/M cells.[8] Software analysis will provide the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak with a corresponding decrease in the G0/G1 peak is indicative of G2/M arrest.
-
Apoptosis Analysis: The data is presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
An increase in the percentage of cells in the lower-right and upper-right quadrants following this compound treatment indicates the induction of apoptosis.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on the cell cycle and apoptosis in cancer cells. The detailed protocols for flow cytometry-based analysis, coupled with an understanding of the underlying signaling pathways, will enable researchers to effectively characterize the anti-cancer properties of this compound and similar compounds. The dose-dependent G2/M arrest induced by this compound highlights its potential as a template for the development of novel anti-cancer therapeutics.[1]
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. H2AX Is Required for Cell Cycle Arrest via the p53/p21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Metformin induces cell cycle arrest at the G1 phase through E2F8 suppression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Expression of CASPASE 3 and LC3 and apoptosis assay in cells treated with this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Item - Immunofluorescence micrographs of the p53, cleaved CASPASE 3 and LC3 in this compound treated Colon 38 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy and Toxicity Studies of Malformin C in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin C is a cyclic pentapeptide of fungal origin that has demonstrated potent biological activities, including anti-cancer properties.[1] Preclinical evaluation in animal models is a critical step in assessing its therapeutic potential and toxicity profile. These application notes provide detailed protocols for the in vivo experimental design of this compound studies in mice, focusing on toxicity assessment, efficacy in a xenograft cancer model, and pharmacodynamic analysis.
Data Presentation: Summary of Preclinical Data for this compound
The following tables summarize key quantitative data from a seminal in vivo study of this compound in a murine colon cancer model.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| Murine Colon 38 | 0.27 ± 0.07 |
| Human HCT 116 | 0.18 ± 0.023 |
Data represents the concentration of this compound required to inhibit cell growth by 50% and is presented as mean ± standard deviation.[1]
Table 2: In Vivo Toxicity of this compound in BDF1 Mice
| Dose (mg/kg) | Dosing Schedule | Age of Mice | Outcome |
| 2.6 | Single i.p. injection | 7 and 9 weeks | Lethal |
| 1.8 | Single i.p. injection | 7 and 9 weeks | Lethal |
| 0.9 | Single i.p. injection | 7 weeks | 3 out of 4 mice died within 24 hours |
| 0.9 | Single i.p. injection | 9 weeks | No mortality |
i.p. = intraperitoneal. This data highlights the acute toxicity of this compound at higher doses and an age-dependent sensitivity.[1]
Table 3: In Vivo Anti-Tumor Efficacy and Toxicity of this compound in Colon 38 Xenografted BDF1 Mice
| Dose (mg/kg) | Dosing Schedule (i.p.) | Efficacy | Toxicity |
| 0.9 | Weekly | No advantage over 0.3 mg/kg | Fatal in 7-week old mice; significant weight loss in 9-week old mice |
| 0.3 | Weekly | Optimal therapeutic dose | Tolerable |
| 0.1 | Every other day | No effect; higher resistance | Not specified |
This table outlines the results of efficacy and toxicity studies, identifying 0.3 mg/kg weekly as the most promising therapeutic regimen in this model.[1]
Experimental Protocols
These protocols provide a framework for conducting preclinical studies with this compound. They should be adapted based on the specific research questions, cell lines, and mouse strains used.
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable side effects or mortality.[2][3]
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, DMSO/Saline mixture)
-
6-8 week old female BDF1 or other appropriate mouse strain (e.g., athymic nude mice for xenograft studies)
-
Syringes and needles for injection
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to groups of 3-5. Include a vehicle control group.
-
Dose Selection: Based on existing data, start with a dose range that includes and brackets the previously reported toxic and therapeutic doses (e.g., 0.3 mg/kg, 0.9 mg/kg, 1.8 mg/kg).[1] A dose escalation design can be employed.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., hunched posture, piloerection, lethargy, reluctance to move) immediately after injection and at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 7-14 days.[1][4][5]
-
Body Weight Measurement: Record the body weight of each mouse daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding the predefined limit.
Protocol 2: Murine Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line (e.g., Colon 38, HCT 116)
-
Immunocompromised mice (e.g., athymic nude mice, NSG mice)
-
Sterile PBS or appropriate cell culture medium
-
Matrigel® (optional, can improve tumor take rate)
-
Syringes and needles
-
Calipers for tumor measurement
-
This compound at the predetermined MTD
-
Vehicle control
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or medium at a concentration of 1 x 10⁷ cells/mL. A 1:1 mixture with Matrigel® can be used. Keep cells on ice.[6][7]
-
Tumor Cell Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.[6][8]
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Group Randomization: When tumors reach the desired average volume, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer this compound (e.g., 0.3 mg/kg, weekly i.p.) and vehicle to the respective groups.[1]
-
Data Collection: Continue to measure tumor volume and body weight regularly throughout the study.
-
Euthanasia and Tissue Collection: Euthanize mice when tumors reach the predetermined endpoint size (as per institutional guidelines) or at the end of the study. Excise tumors, weigh them, and process for further analysis (see Protocol 3).
Protocol 3: Pharmacodynamic (PD) Marker Analysis in Tumor Tissue
Objective: To analyze the effect of this compound on key signaling proteins in tumor tissue via Western Blot and Immunohistochemistry (IHC).
Part A: Tumor Tissue Collection and Processing
-
Following euthanasia, immediately excise the tumor.
-
For Western Blot, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For IHC, fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
Part B: Western Blot Analysis
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10][11] Centrifuge the lysate to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies based on known this compound mechanism include:
-
Phospho-Histone H2A.X (Ser139)
-
p53
-
Cleaved Caspase-3
-
LC3B
-
β-Actin (as a loading control)
-
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.[10][12]
-
Part C: Immunohistochemistry (IHC)
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded tumor blocks.[1]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[13][14][15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA (pH 9.0).[1][14]
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with normal serum.
-
Incubate with primary antibodies (e.g., cleaved Caspase-3, Ki67 for proliferation) overnight at 4°C.
-
Wash and apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop with a DAB substrate and counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Image the stained sections and quantify the staining intensity or the percentage of positive cells.
Visualizations
This compound Proposed Signaling Pathway for Cancer Cell Death
Caption: Proposed signaling pathway of this compound leading to cancer cell death.
Experimental Workflow for In Vivo Studies
References
- 1. Immunohistochemistry of mouse tumors and cervical lymph nodes [bio-protocol.org]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. Mouse xenograft tumor model [bio-protocol.org]
- 9. Protein extraction and western blot (mouse tissues) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 12. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Histology Core [pathbio.med.upenn.edu]
- 14. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes & Protocols: Analytical Methods for the Quantification of Malformin C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin C is a cyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂ and a molecular weight of 529.7 g/mol .[1] It is a toxic metabolite produced by the fungus Aspergillus niger.[2] Interest in this compound has grown due to its potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines and reduce tumor growth in vivo.[1][3] As with any potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
To date, specific, validated high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), or enzyme-linked immunosorbent assay (ELISA) methods for the quantification of this compound in biological samples are not widely available in the public domain. This document provides detailed proposed protocols for LC-MS/MS and ELISA-based quantification of this compound, based on established methodologies for other cyclic peptides. These protocols will require optimization and validation for specific applications.
Proposed Method 1: Quantification of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific technique ideal for the quantification of small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol aims to remove proteins and other interfering substances from the biological sample.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
Internal Standard (IS) working solution (e.g., a structurally similar cyclic peptide or a stable isotope-labeled this compound, if available)
-
Acetonitrile (ACN), ice-cold
-
Ethyl acetate
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Chromatographic Conditions (Proposed)
-
HPLC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Proposed)
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of this compound. A proposed precursor ion would be the [M+H]⁺ adduct (m/z 530.2). Product ions would be determined from fragmentation of the precursor ion.
-
This compound: Precursor Ion (Q1): 530.2 -> Product Ion (Q3): To be determined.
-
Internal Standard: To be determined based on the selected IS.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation: Typical LC-MS/MS Validation Parameters
The following table outlines the typical parameters that would need to be assessed during the validation of the proposed LC-MS/MS method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; quantifiable with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | The highest concentration on the standard curve with acceptable precision and accuracy. |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ). |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ). |
| Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed. |
Workflow Diagram
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new metabolite of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Malformin C: A Potent Inducer of G2/M Cell Cycle Arrest for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin C, a cyclic pentapeptide of fungal origin, has emerged as a valuable tool for studying the G2/M cell cycle checkpoint, a critical regulator of cell division. Its ability to induce a robust G2/M arrest in various cancer cell lines makes it an excellent candidate for investigating the molecular mechanisms governing this checkpoint and for exploring potential anticancer therapeutic strategies. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cell cycle analysis.
Application Notes
This compound exerts its anti-proliferative effects by primarily inducing cell cycle arrest at the G2/M phase.[1] This is followed by the induction of multiple forms of cell death, including apoptosis and necrosis.[1][2] The primary mechanism of this compound-induced G2/M arrest is believed to be mediated through the activation of a DNA damage response pathway, leading to the upregulation of the tumor suppressor protein p53 and the phosphorylation of histone H2A.X.[1]
Activated p53 can halt the cell cycle at the G2/M transition through several mechanisms:[2]
-
Transcriptional Repression of Key Mitotic Genes: p53 can directly repress the transcription of genes essential for entry into mitosis, including CCNB1 (encoding Cyclin B1) and CDC2 (encoding CDK1/Cdc2).[2][3][4] The reduction in Cyclin B1 and Cdc2 levels prevents the formation of the active maturation-promoting factor (MPF) complex, which is necessary for mitotic entry.
-
Induction of CDK Inhibitors: p53 can induce the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1.[5][6] p21 can directly bind to and inhibit the activity of the Cdc2/Cyclin B1 complex.
-
Induction of 14-3-3σ: This p53 target gene product can sequester the Cdc2/Cyclin B1 complex in the cytoplasm, preventing its entry into the nucleus where it would trigger mitosis.[3][7]
The phosphorylation of histone H2A.X at Ser139 (γH2AX) is a sensitive marker of DNA double-strand breaks.[8] The upregulation of phospho-H2A.X by this compound suggests the induction of DNA damage, which in turn activates upstream kinases like ATM and ATR, leading to the phosphorylation and activation of p53.[8][9] This positions this compound as a useful agent for studying the interplay between DNA damage signaling and cell cycle control.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Colon 38 | Colon Cancer | 0.27 ± 0.07 |
| HCT 116 | Colon Cancer | 0.18 ± 0.023 |
| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 |
| NCI-H1975 | Lung Adenocarcinoma | 0.16 ± 0.04 |
| CEM | Leukemia | 0.030 ± 0.008 |
| KB | Oral Cancer | 0.18 ± 0.05 |
Data synthesized from a study by Yu et al. (2015).[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Colon 38 Cells
| Treatment | Concentration (nM) | Incubation Time (hours) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control | 0 | 24 | 55.3 | 24.1 | 20.6 |
| This compound | 270 | 24 | 45.1 | 21.8 | 33.1 |
| This compound | 810 | 24 | 38.7 | 19.5 | 41.8 |
| Control | 0 | 48 | 57.2 | 22.5 | 20.3 |
| This compound | 270 | 48 | 46.8 | 20.1 | 33.1 |
| This compound | 810 | 48 | 40.2 | 18.9 | 40.9 |
Data represents a dose-dependent increase in the G2/M population. Data synthesized from a study by Yu et al. (2015).[1]
Mandatory Visualization
Caption: Signaling pathway of this compound-induced G2/M arrest.
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brs.kyushu-u.ac.jp [brs.kyushu-u.ac.jp]
- 3. pnas.org [pnas.org]
- 4. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2AX Is Required for Cell Cycle Arrest via the p53/p21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative effects of genes controlling the G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage-induced G2-M checkpoint activation by histone H2AX and 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Improving Malformin C solubility for in vitro experiments
Welcome to the technical support center for Malformin C. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and protocols to help you successfully use this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A concentration of 10 mM in DMSO has been successfully used in published research.[1] For final application in cell culture, this stock solution should be diluted into your aqueous culture medium to ensure the final DMSO concentration is non-toxic to cells, typically below 0.5%, and in some studies as low as 0.05%.[1][2]
Q2: How do I prepare a 10 mM stock solution of this compound in DMSO?
Please refer to the detailed protocol provided in the "Experimental Protocols" section below. This involves carefully weighing the compound, adding the calculated volume of DMSO, and ensuring complete dissolution.
Q3: My this compound solution appears cloudy or has visible precipitate after diluting it into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This indicates that the solubility limit in the final medium has been exceeded. Please see our "Troubleshooting Guide" for a step-by-step approach to resolving this issue.
Q4: How should I store the this compound stock solution?
Stock solutions of compounds in DMSO are typically stored at -20°C or -80°C to ensure long-term stability.[3] Studies on various compounds have shown that most are stable in DMSO for extended periods when frozen.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, potentially affecting stability and solubility.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Solubility Data
| Solvent | Reported Solubility | Final Concentration in Media |
| DMSO | 10 mM[1] | Should be <0.5% (v/v)[2] |
| Ethanol | Data not available | - |
| Methanol | Sparingly soluble during extraction[1] | - |
| Water / PBS | Considered sparingly soluble to insoluble | - |
Troubleshooting Guide
Encountering solubility issues can be a significant roadblock. The flowchart below provides a logical workflow to diagnose and solve common problems with this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which can then be diluted to the final working concentration for your experiment.
Materials:
-
This compound powder (Molecular Weight: 529.7 g/mol )[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Workflow Diagram:
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, you need 0.5297 mg of this compound. It is recommended to prepare a larger volume (e.g., 5 mg) to minimize weighing errors.
-
Calculation: Mass (mg) = 10 mmol/L * 1 L * 529.7 g/mol * (1 mg / 1000 µg) = 5.297 mg for 1 mL. For a more practical weight, let's use 5.3 mg.
-
-
Weigh Compound: Carefully weigh out approximately 5.3 mg of this compound powder using an analytical balance and place it into a sterile vial. Record the exact weight.
-
Calculate DMSO Volume: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual weight.
-
Formula: Volume (µL) = (Mass (mg) / 529.7 g/mol ) * 1,000,000 / 10 mmol/L
-
Example: For 5.3 mg, Volume (µL) = (5.3 / 529.7) * 100,000 = 1000.6 µL.
-
-
Dissolve Compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Close the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure all solid material has dissolved completely. The solution should be clear.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparing a Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into your final aqueous medium for treating cells.
-
Warm the Medium: Warm your cell culture medium to 37°C in a water bath. Preparing dilutions in cold medium can promote precipitation.[5][6]
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Perform Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Sterilization (Optional): If sterility is a major concern, the final working solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter material is compatible with low-level DMSO.
-
Use Immediately: It is best to use the final working solution immediately after preparation to minimize the risk of precipitation or degradation over time.
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. adl.usm.my [adl.usm.my]
Malformin C stability in different solvent systems
This technical support center provides guidance on the stability of Malformin C in various solvent systems. As a cyclic pentapeptide, the stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light and oxygen. This guide offers troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This section addresses specific issues that users might encounter during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | This compound is a hydrophobic cyclic peptide. | Use a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile to initially dissolve the peptide. Once dissolved, slowly add the aqueous buffer to the desired concentration.[1][2][3] |
| Precipitation Observed After Adding Aqueous Buffer | The peptide has reached its solubility limit in the final solvent mixture. | If precipitation occurs, the peptide solution should be freeze-dried and re-dissolved in a higher concentration of the initial organic solvent before further dilution.[3] |
| Loss of Biological Activity | Degradation of the peptide due to chemical instability. | Store lyophilized this compound at -20°C or -80°C. Once in solution, store in aliquots at low temperatures to minimize freeze-thaw cycles. Avoid prolonged exposure to pH > 8 and atmospheric oxygen. |
| Inconsistent Experimental Results | Peptide degradation during the experiment. | Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored properly and for a limited time. Consider performing a stability check of your stock solution. |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC) | Presence of degradation products. | Analyze the sample using mass spectrometry (MS) to identify the masses of the unexpected peaks, which can help in identifying potential degradation products such as oxidized or hydrolyzed forms.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a cyclic peptide like this compound?
A1: Cyclic peptides can degrade through several chemical and physical pathways:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.[6][7]
-
Oxidation: Residues like methionine, cysteine, and tryptophan are susceptible to oxidation.[8]
-
Deamidation: Loss of an amide group, primarily from asparagine or glutamine residues.[6]
-
Racemization: Conversion of L-amino acids to D-isomers, which can alter biological activity.[6]
-
Aggregation: Peptides can self-associate and form aggregates, which may lead to precipitation and loss of activity.[6]
Q2: Which solvents are recommended for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. The choice of solvent can impact its stability and suitability for downstream applications.
| Solvent | Properties and Recommendations | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | A strong organic solvent suitable for dissolving many hydrophobic peptides.[1][3] | Can be toxic to cells at higher concentrations. Peptides containing Cys and Met may be unstable in DMSO due to oxidation.[2] |
| Dimethylformamide (DMF) | Another effective organic solvent for hydrophobic peptides.[1][3] | Can be toxic to cells. |
| Acetonitrile (ACN) | Useful for dissolving peptides and is compatible with reverse-phase HPLC.[2][3] | May not be as strong a solvent as DMSO or DMF for highly hydrophobic peptides. |
| Water / Aqueous Buffers | Generally not suitable for initial solubilization of hydrophobic peptides like this compound.[3] | Can be used for dilution after the peptide is fully dissolved in an organic solvent. |
Q3: How should I store this compound solutions to ensure stability?
A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once dissolved, it is recommended to:
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store solutions at -20°C or -80°C.
-
Use buffers in the neutral pH range (pH 5-7) as extreme pH can catalyze hydrolysis.[7]
-
For peptides containing oxidation-sensitive residues, consider using oxygen-free buffers.[3]
Q4: What is a general protocol for testing the stability of this compound in a specific solvent system?
A4: A typical experimental workflow to assess the stability of this compound would involve the following steps:
-
Preparation of Stock Solution: Dissolve lyophilized this compound in the chosen organic solvent to a known concentration.
-
Dilution: Dilute the stock solution with the desired final solvent system (e.g., a specific buffer) to the working concentration.
-
Incubation: Incubate the solution under controlled conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching (if necessary): Stop any further degradation by freezing the sample immediately.
-
Analysis: Analyze the samples using a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the amount of intact this compound remaining.[9] Mass spectrometry (MS) can be used to identify any degradation products.[5]
-
Data Analysis: Plot the percentage of intact this compound remaining over time to determine its stability in the tested solvent system.
Visualizing Experimental Workflow and Degradation Pathways
Below are diagrams illustrating a typical experimental workflow for stability testing and the potential degradation pathways for a cyclic peptide.
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Potential chemical and physical degradation pathways for this compound.
References
- 1. bachem.com [bachem.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. veeprho.com [veeprho.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Malformin C Toxicity in In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Malformin C in in vivo experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
My mice are showing signs of distress after this compound administration. How can I identify and confirm toxicity?
If you observe adverse effects in your experimental animals following this compound administration, it is crucial to recognize the specific signs of toxicity to differentiate them from other potential complications.
Observed Signs of Acute Toxicity in Mice:
-
Behavioral Changes: Within hours of administration of a toxic dose, mice may exhibit a hunched posture, huddle together, show reluctance to move, and have piloerection (hair standing on end)[1].
-
General Health: Animals in the control group are typically active with a smooth haircoat, providing a clear visual baseline for comparison[1].
Confirmation of Toxicity:
-
Pathological Investigation: Post-mortem examination of mice treated with a lethal dose of this compound may not show significant gross lesions[1].
-
Inflammatory Response: Acute toxicity at lethal doses in BDF1 mice has been associated with a subtle but acute inflammatory response, which can be confirmed by measuring elevated plasma levels of cytokines such as IL-6[1].
I'm experiencing high mortality rates in my this compound treatment group. What could be the cause?
High mortality is a strong indicator of acute toxicity and is often dose-dependent. It is critical to ensure the correct dosage is being administered, as the therapeutic window for this compound can be narrow.
Dosage and Age Considerations:
-
Lethal Doses: In preliminary studies, intraperitoneal (i.p.) administration of this compound at doses of 1.8 mg/kg and 2.6 mg/kg resulted in the death of all treated mice[1]. A dose of 0.9 mg/kg was also reported to be fatal in newborn rats[1].
-
Age-Dependent Sensitivity: Younger animals may be more susceptible to this compound toxicity. In one study, a 0.9 mg/kg dose led to the death of three out of four 7-week-old mice within 24 hours, while no deaths were observed in 9-week-old mice at the same dose[1].
-
Therapeutic Dosage: A weekly i.p. injection of 0.3 mg/kg was identified as the optimal therapeutic dosage in a Colon 38 xenograft mouse model[1].
Quantitative Data Summary of In Vivo Dosing and Toxicity:
| Animal Model | Cancer Model | Administration Route | Dosage | Outcome | Reference |
| BDF1 Mice | Colon 38 Xenograft | i.p. | 0.1 mg/kg (every other day) | No anti-tumor effect, potential for higher resistance. | [1] |
| BDF1 Mice | Colon 38 Xenograft | i.p. | 0.3 mg/kg (weekly) | Optimal therapeutic dosage. | [1] |
| 7-week-old BDF1 Mice | Colon 38 Xenograft | i.p. | 0.9 mg/kg (weekly) | Fatal toxicity. | [1] |
| 9-week-old BDF1 Mice | Colon 38 Xenograft | i.p. | 0.9 mg/kg (weekly) | No advantage over the 0.3 mg/kg dose. | [1] |
| BDF1 Mice | N/A | i.p. | 1.8 mg/kg | Lethal. | [1] |
| BDF1 Mice | N/A | i.p. | 2.6 mg/kg | Lethal. | [1] |
| Newborn Rats | N/A | N/A | 0.9 mg/kg | Toxic. | [1] |
| NSG Mice | Glioblastoma Xenograft | N/A | Not specified | Significantly reduced tumor growth. | [2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vivo research.
What is the mechanism of action of this compound?
This compound exerts its anti-cancer effects through a dual mechanism involving the induction of proteotoxic stress and the blockade of autophagic flux.
-
Proteotoxic Stress: this compound has been shown to bind to multiple proteins, leading to their aggregation. This accumulation of misfolded proteins induces the Unfolded Protein Response (UPR), a cellular stress response pathway.
-
Autophagy Blockade: this compound appears to accumulate in lysosomes, which disrupts the process of autophagic flux. Autophagy is a cellular recycling process that helps to clear aggregated proteins. By inhibiting this process, this compound exacerbates the proteotoxic stress, ultimately leading to cell death.
Signaling Pathway: this compound-Induced Unfolded Protein Response (UPR)
Caption: this compound induces the accumulation of aggregated proteins, leading to ER stress and activation of the UPR, ultimately resulting in cell death.
Signaling Pathway: this compound-Induced Blockade of Autophagic Flux
Caption: this compound accumulates in lysosomes, leading to a blockade of autophagic flux, which in turn enhances proteotoxic stress and promotes cell death.
How should I prepare and administer this compound for in vivo studies?
Proper preparation and administration are critical for obtaining reproducible results and minimizing non-specific toxicity. The following is a detailed protocol based on published studies.
Experimental Protocol: In Vivo Administration of this compound
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
- Experimental animals (e.g., BDF1 or NSG mice)
- 70% ethanol for disinfection
2. Preparation of Dosing Solution:
- Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared.
- On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration.
- Important: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 0.5%, to avoid solvent-related toxicity.
3. Administration Procedure (Intraperitoneal Injection):
- Animal Restraint: Properly restrain the mouse to expose the abdomen.
- Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
- Disinfection: Clean the injection site with a 70% ethanol wipe.
- Injection: Insert the needle at a 15-30 degree angle. Aspirate gently to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
- Administration: Slowly inject the prepared this compound solution. The injection volume should be appropriate for the size of the animal (e.g., up to 0.25 mL for a 25g mouse).
- Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
4. Monitoring:
- Monitor the animals daily for signs of toxicity as described in the troubleshooting section.
- Measure body weight at least twice a week. A significant weight loss (e.g., >15-20%) may be an indicator of toxicity and a humane endpoint.
- Monitor tumor growth using calipers or an appropriate imaging modality.
Experimental Workflow: In Vivo Study of this compound
Caption: A typical workflow for an in vivo study investigating the anti-tumor efficacy of this compound.
Are there any known strategies to mitigate this compound toxicity?
While research into specific antidotes for this compound is limited, its known mechanisms of action suggest potential strategies to alleviate its toxic effects.
-
Antioxidant Co-administration: this compound's mechanism involves the generation of reactive oxygen species (ROS), contributing to cellular stress. Co-administration with an antioxidant may therefore reduce its toxicity. For instance, the vitamin E analog Trolox has been shown to significantly reduce the sensitivity of glioblastoma stem-like cells to this compound.
-
Modulation of Proteostasis: Since this compound induces proteotoxic stress, strategies aimed at enhancing the cell's protein-folding and degradation capacity could potentially mitigate its toxicity. This is an area of active research, and approaches could include the use of chemical chaperones or compounds that upregulate the expression of heat shock proteins.
-
Enhancing Lysosomal Function: Given that this compound impairs lysosomal function, therapeutic interventions that promote lysosomal biogenesis and function could be explored. Overexpression of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, has been shown to prevent drug-induced lysosomal impairment in other contexts[3][4].
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Induced Lysosomal Impairment Is Associated with the Release of Extracellular Vesicles Carrying Autophagy Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Drug Discovery Targeting Lysosomal Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Malformin C Anticancer Research: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malformin C in anticancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer cells?
This compound is a toxic cyclic pentapeptide produced by the fungus Aspergillus niger.[1][2] Its anticancer activity stems from its ability to induce multiple forms of cell death, including apoptosis, necrosis, and autophagy.[1][3] Mechanistically, this compound has been shown to cause G2/M phase cell cycle arrest in certain cancer cell lines, such as murine colon adenocarcinoma Colon 38.[1][4] This is associated with the upregulation of key signaling proteins, including phospho-histone H2A.X, the tumor suppressor p53, cleaved CASPASE 3 (an indicator of apoptosis), and LC3 (a marker for autophagy).[1][4]
Q2: In which cancer cell lines has this compound shown activity?
In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines in a dose-dependent manner.[1] These include:
-
Colon 38 (murine colon adenocarcinoma)
-
HCT 116 (human colon carcinoma)
-
PanO2 (murine pancreatic cancer)
-
NCI-H1975 (human non-small cell lung cancer)
-
CEM (human T-cell leukemia)
-
KB (human oral epidermoid carcinoma)[1]
-
Glioblastoma stem-like cells (GSCs)[5]
Q3: What is a typical starting concentration for in vitro experiments?
The effective concentration of this compound is highly dependent on the cell line. Based on published IC50 values, a starting concentration range of 0.01 µM to 1.0 µM is advisable for initial screening experiments. For example, the IC50 for CEM cells is as low as 0.030 µM, while for Colon 38 and PanO2 cells, it is closer to 0.3 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] This stock solution should be stored at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% and in some studies as low as 0.05%.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | LC50 (µM)¹ |
| CEM | T-cell Leukemia | 0.030 ± 0.008 | Not Reported |
| NCI-H1975 | Non-small Cell Lung Cancer | 0.16 ± 0.04 | Not Reported |
| HCT 116 | Colon Carcinoma | 0.18 ± 0.02 | 0.7 ± 0.09 |
| KB | Oral Epidermoid Carcinoma | 0.18 ± 0.05 | Not Reported |
| Colon 38 | Colon Adenocarcinoma | 0.27 ± 0.07 | 0.6 ± 0.07 |
| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 | Not Reported |
¹LC50 value was defined as the concentration of the drug that inhibited colony formation by 50%.[1] Data sourced from a 2015 study published in PLOS ONE.[1]
Table 2: In Vivo Dosage of this compound in a Murine Xenograft Model
| Animal Model | Cancer Type | Dosage | Outcome |
| BDF1 Mice | Colon 38 Xenograft | 0.3 mg/kg (weekly, i.p.) | Best therapeutic dosage |
| BDF1 Mice | Colon 38 Xenograft | 0.1 mg/kg (every other day, i.p.) | No effect, higher resistance |
| BDF1 Mice | Colon 38 Xenograft | 0.9 mg/kg (weekly, i.p.) | Fatal toxicity in 7-week old mice |
Data sourced from a 2015 study published in PLOS ONE.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at Low Doses | 1. High sensitivity of the cell line. 2. Errors in dosage calculation or dilution. 3. DMSO toxicity. | 1. Perform a broad dose-response experiment starting from a lower concentration (e.g., 1 nM). 2. Double-check all calculations and ensure proper mixing of stock solutions. 3. Ensure the final DMSO concentration is below 0.1% and run a vehicle-only control. |
| No Observable Effect / Low Efficacy | 1. Cell line is resistant to this compound. 2. Insufficient treatment duration. 3. Degradation of this compound in media. 4. Overexpression of efflux pumps (e.g., P-gp 170).[1] | 1. Test a higher concentration range. If still no effect, the cell line may be resistant. 2. Extend the treatment duration (e.g., 48 or 72 hours), as some effects may be time-dependent. 3. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to cells. 4. If resistance is suspected, check for the expression of drug resistance proteins like P-gp. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound dilutions. 3. Instability of this compound in the working solution. 4. Variations in cell culture media.[6] | 1. Use cells within a consistent range of passage numbers and seed them to reach a similar confluency at the time of treatment. 2. Follow a standardized protocol for preparing drug dilutions. 3. Always prepare fresh working solutions from a frozen DMSO stock immediately before use. 4. Use the same lot of media and supplements for a set of comparable experiments. |
| High Toxicity in Animal Models | This compound has a low therapeutic index.[1][3] The effective dose is close to the toxic dose. | 1. Start with a low dose (e.g., 0.1 mg/kg) and carefully escalate.[4] 2. Monitor animals closely for signs of toxicity such as hunched posture, piloerection, and reluctance to move.[1] 3. Consider alternative dosing schedules (e.g., weekly vs. every other day) to minimize toxicity while maintaining efficacy.[4] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cell death.
Caption: General workflow for in vitro this compound experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your 10 mM DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V/PI Staining
This protocol outlines the detection of apoptosis and necrosis using flow cytometry.[1]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Harvesting: Following treatment with this compound for the desired time (e.g., 24 hours), harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new metabolite of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
Technical Support Center: Synthesis of Malformin C Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Malformin C analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound analogs, presented in a question-and-answer format.
Question 1: Low yield of the linear peptide during solid-phase peptide synthesis (SPPS).
Answer: Low yields of the linear peptide can arise from several factors, primarily incomplete coupling reactions or aggregation of the growing peptide chain on the resin.[1][2] this compound and its analogs often contain hydrophobic residues like valine and leucine, which can promote inter- or intramolecular hydrogen bonding, leading to peptide aggregation.[1]
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: For sterically hindered amino acids or "difficult" sequences, standard coupling reagents may be insufficient. Consider using more reactive phosphonium or aminium/uronium salts like HATU, HCTU, or PyAOP, which generate highly reactive OAt esters.[3] Phosphonium reagents like PyBOP are often preferred as they can give cleaner reactions and avoid side reactions like guanidinylation that can occur with uronium reagents.[3]
-
Double Coupling: For problematic amino acid additions, performing the coupling step twice can help drive the reaction to completion.
-
Increase Reaction Time and Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can improve coupling efficiency, especially for aggregated sequences.[1]
-
-
Address Peptide Aggregation:
-
Solvent Choice: While DMF is a standard solvent for SPPS, N-methylpyrrolidone (NMP) can be more effective at solvating the growing peptide chain and disrupting aggregation.[2]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection steps can help to break up secondary structures.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the hydrogen bonding that leads to aggregation.
-
Question 2: Presence of unexpected side products after cleavage from the resin.
Answer: The synthesis of cysteine-containing peptides like this compound analogs is prone to several side reactions, particularly during Fmoc-SPPS and the final cleavage step.
Common Side Products and Solutions:
-
3-(1-Piperidinyl)alanine Formation: This side product can form at the C-terminal cysteine residue due to the base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine from the Fmoc deprotection solution.[4]
-
Solution: Using a sterically bulky protecting group for the cysteine, such as trityl (Trt), can minimize this side reaction.[4]
-
-
Racemization: Cysteine and other amino acids can be prone to racemization during the activation step of coupling.[5]
-
Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) can suppress racemization.[4] Using a combination of a coupling reagent and an additive is standard practice.
-
-
Aspartimide Formation: If your analog contains an aspartic acid residue, it can cyclize to form an aspartimide during Fmoc deprotection, which can then lead to a mixture of α- and β-aspartyl peptides.[5]
-
Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[5]
-
Question 3: Low yield or formation of oligomers during the cyclization step to form the disulfide bond.
Answer: The formation of the intramolecular disulfide bond is a critical step and can be challenging, with intermolecular disulfide bond formation leading to dimers and oligomers being a major competing reaction. The choice between on-resin and in-solution cyclization is a key consideration.
Troubleshooting Strategies:
-
On-Resin Cyclization: This method takes advantage of the "pseudo-dilution" effect of the solid support, which can favor intramolecular reactions.[6]
-
Procedure: A common method involves the use of Cys(Acm) or Cys(Trt) protected cysteines. After assembly of the linear peptide, the protecting groups are selectively removed, and the disulfide bond is formed directly on the resin, often using an oxidizing agent like iodine.[6][7] A typical procedure involves treating the resin-bound peptide with an excess of iodine in a DMF/water mixture.[6]
-
Potential Issue: Incomplete oxidation or side reactions with sensitive residues. Ensure sufficient equivalents of the oxidizing agent are used and that the reaction goes to completion.
-
-
In-Solution Cyclization: This is a more traditional method where the linear peptide is first cleaved from the resin and then cyclized in a dilute solution to favor intramolecular reaction.
-
Procedure: The crude linear peptide is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) at a low concentration (typically <1 mM). The pH is usually adjusted to slightly basic (pH 8-8.5) to facilitate thiol-disulfide exchange, and the reaction is often left open to air for oxidation.
-
Potential Issue: The high dilution required can be cumbersome for larger-scale synthesis. The solubility of the linear peptide can also be a limiting factor.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic strategy for this compound analogs?
A1: Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and adaptable method for preparing this compound analogs.[8][9] This approach allows for the straightforward assembly of the linear pentapeptide precursor on a solid support. The key steps involve sequential coupling of Fmoc-protected amino acids, followed by on-resin or in-solution cyclization to form the characteristic disulfide bridge.
Q2: Which protecting groups are suitable for the cysteine residues in this compound synthesis?
A2: The choice of cysteine protecting groups is critical for a successful synthesis.
-
Trityl (Trt): This is a commonly used acid-labile protecting group that is removed during the final TFA cleavage. It is also bulky, which can help to reduce side reactions like piperidinylalanine formation.[4]
-
Acetamidomethyl (Acm): This protecting group is stable to TFA and can be selectively removed using iodine, making it ideal for orthogonal strategies where the disulfide bond is formed either on-resin or in solution after cleavage of other side-chain protecting groups.[6][7]
Q3: How can I purify the final cyclic this compound analog?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides, including cyclic ones.[10]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents, is a common mobile phase system. The TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: The peptide is usually detected by UV absorbance at 210-220 nm.
Q4: What are the main challenges associated with the high content of hydrophobic amino acids in this compound analogs?
A4: this compound contains Valine and Leucine, which are hydrophobic. Analogs may also have a high hydrophobic content, leading to:
-
Aggregation during SPPS: As discussed in the troubleshooting section, this can lead to incomplete reactions and low yields.[1] Strategies to mitigate this include using specialized solvents (NMP), chaotropic salts, or pseudoproline dipeptides.[1][2]
-
Poor Solubility: The crude linear or cyclic peptide may have poor solubility in aqueous solutions, which can complicate purification. Using a co-solvent like acetonitrile or isopropanol may be necessary to dissolve the crude product for HPLC.
Data Presentation
Table 1: Comparison of Reported Yields for Malformin Analogs and Related Cyclic Peptides
| Peptide/Analog | Synthetic Strategy | Cyclization Method | Reported Crude Purity/Yield | Reference |
| Malformin A1 | Fmoc-SPPS | In-solution (HATU) | Not specified | [11] |
| Oxytocin | Microwave-enhanced SPPS | On-resin (NCS) | 69% purity | [12] |
| THR-123 | Microwave-enhanced SPPS | On-resin (NCS) | 77% purity | [12] |
| Conotoxin-SI | Microwave-enhanced SPPS | On-resin (NCS) | 67% purity | [12] |
| Cyclic Peptide (Glu linker) | Fmoc-SPPS | On-resin (DIC/Oxyma) | 22-28% purity | [13] |
Note: Direct comparative yield data for different this compound analog synthesis strategies is sparse in the literature. This table provides examples of yields for related cyclic disulfide-bridged peptides to give a general indication of expected outcomes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear this compound Analog Precursor
This protocol is adapted from the synthesis of Malformin A1 and is applicable to a generic this compound analog with the sequence cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Ile).[11]
-
Resin Preparation: Start with a pre-loaded Fmoc-L-Ile-Wang resin. Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat this step two more times. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare a solution of the next Fmoc-protected amino acid (e.g., Fmoc-D-Leu-OH, 3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-L-Val-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Cys(Trt)-OH).
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Trt protecting groups from the cysteine residues.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Protocol 2: In-Solution Cyclization (Disulfide Bond Formation)
-
Dissolution: Dissolve the crude linear peptide in a mixture of acetonitrile and 0.1 M ammonium bicarbonate buffer (pH 8.0) at a concentration of approximately 0.1 mg/mL to promote intramolecular cyclization.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours to allow for air oxidation to form the disulfide bond.
-
Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.
-
Lyophilization: Once the reaction is complete, lyophilize the solution to obtain the crude cyclic peptide.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC as described in the FAQs.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound analogs via Fmoc-SPPS.
Caption: Signaling pathway of this compound-induced G2/M arrest and apoptosis.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cem.de [cem.de]
- 13. Metformin Induces Cell Cycle Arrest and Apoptosis in Drug-Resistant Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Malformin C Therapeutic Index Enhancement Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to increase the therapeutic index of Malformin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its therapeutic index a concern?
This compound is a cyclic pentapeptide of fungal origin with demonstrated anti-cancer properties.[1] It primarily functions by inducing G2/M cell cycle arrest and promoting cell death through apoptosis, necrosis, and autophagy.[1][2] However, its clinical potential is significantly limited by a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes significant toxicity.[1][2] In vivo studies have shown that this compound can cause acute toxicity, with a reported mean lethal dose of 0.9 mg/kg in newborn rats.[3]
Q2: What are the primary strategies being explored to improve the therapeutic index of this compound?
The main approaches to enhance the therapeutic window of this compound fall into three categories:
-
Chemical Modification and Synthesis of Derivatives: This involves altering the chemical structure of this compound to reduce its toxicity while maintaining or enhancing its anti-cancer activity. A key area of interest is the synthesis of analogs with improved target specificity.[4]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoformulations, such as liposomes or polymer-drug conjugates, can help to control its release, improve its pharmacokinetic profile, and enhance its delivery to tumor tissues, thereby reducing systemic toxicity.
-
Combination Therapies: Using this compound in conjunction with other chemotherapeutic agents may allow for synergistic anti-cancer effects at lower, less toxic concentrations of each drug.
Q3: Are there any specific examples of this compound derivatives with an improved therapeutic index?
Research in this area is ongoing. One promising approach is the synthesis of a "glyco-malformin C analog," which involves attaching a glucose moiety to the this compound molecule.[5] The rationale behind this strategy is to exploit the increased glucose uptake of cancer cells via overexpressed glucose transporters (GLUTs).[5][6] This targeted delivery mechanism aims to concentrate the drug at the tumor site, minimizing exposure to healthy tissues. While the synthesis has been proposed, detailed in vivo efficacy and toxicity data for such derivatives are still emerging.
Q4: How can liposomal formulations improve the therapeutic index of this compound?
While specific studies on liposomal this compound are not extensively documented, the principles of liposomal drug delivery are well-established and can be applied. Liposomes can:
-
Alter Pharmacokinetics: Increase the circulation half-life of the drug.
-
Enhance Tumor Targeting: Through the enhanced permeability and retention (EPR) effect, liposomes can passively accumulate in tumor tissues. Active targeting can also be achieved by attaching ligands (e.g., antibodies, peptides) to the liposome surface that bind to receptors overexpressed on cancer cells.
-
Reduce Off-Target Toxicity: By encapsulating the drug, systemic exposure and uptake by healthy tissues are minimized.
Studies with other drugs, such as metformin and doxorubicin, have demonstrated the successful use of liposomes to improve their therapeutic profiles.[7][8]
Q5: What is the mechanistic basis for using this compound in combination therapy?
This compound's ability to induce G2/M arrest suggests it could be synergistic with DNA-damaging agents or other cell cycle-specific drugs. For example, a drug that damages DNA in the S phase could be more effective if the cells are subsequently arrested in the G2/M phase by this compound, preventing DNA repair and pushing the cells towards apoptosis. While specific in vivo combination studies with this compound are limited, the combination of other drugs like metformin with chemotherapeutics such as doxorubicin has shown enhanced anti-tumor effects and reduced cardiotoxicity.[9][10]
Troubleshooting Guides
Problem: High in vivo toxicity observed in mouse models at theoretically therapeutic doses.
-
Possible Cause: The inherent toxicity of free this compound.
-
Troubleshooting Steps:
-
Dose Adjustment: Re-evaluate the dosing regimen. A study on Colon 38 xenografted mice found that 0.3mg/kg injected weekly was the optimal therapeutic dosage, while 0.9mg/kg per week was fatal in younger mice.[1][2]
-
Formulation Strategy: Consider encapsulating this compound in a drug delivery system (e.g., liposomes) to reduce systemic toxicity.
-
Combination Approach: Explore combining a lower dose of this compound with another anti-cancer agent to achieve a synergistic effect with reduced toxicity.
-
Problem: Inconsistent anti-tumor efficacy in vitro.
-
Possible Cause: Variations in cell line sensitivity or experimental conditions.
-
Troubleshooting Steps:
-
Cell Line Characterization: Be aware that different cancer cell lines exhibit varying sensitivity to this compound. For example, the IC50 has been reported to be 0.27 µM for Colon 38 cells and 0.18 µM for HCT 116 cells.[1]
-
Assay Validation: Ensure consistent cell densities, drug concentrations, and incubation times in your cell viability assays.
-
Mechanism of Action Confirmation: Verify that the observed effects are consistent with this compound's known mechanisms, such as G2/M arrest and induction of apoptosis, using techniques like flow cytometry and Western blotting.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | Colon 38 | 0.27 ± 0.07 µM | [1] |
| HCT 116 | 0.18 ± 0.023 µM | [1] | |
| PanO2 | 0.29 ± 0.05 µM | [1] | |
| NCI-H1975 | 0.16 ± 0.04 µM | [1] | |
| CEM | 0.030 ± 0.008 µM | [1] | |
| KB | 0.18 ± 0.05 µM | [1] | |
| In Vivo Toxicity (Mice) | Dosage | Observation | Reference |
| 1.8 mg/kg and 2.6 mg/kg (i.p.) | Fatal | [1] | |
| 0.9 mg/kg (i.p.) | Fatal in 7-week-old mice | [1] | |
| Optimal In Vivo Therapeutic Dose (Colon 38 Xenograft) | 0.3 mg/kg (weekly, i.p.) | Best therapeutic effect | [1][2] |
Experimental Protocols
Cell Viability Assay (WST-1 based)
-
Cell Seeding: Plate cells (e.g., SW480, DKO1) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours at 37°C.[11]
-
Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.[11]
-
WST-1 Assay: Determine cell viability using a WST-1 based cell viability assay kit according to the manufacturer's instructions.[11]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader and calculate the IC50 value.[11]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 to 48 hours.[1]
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and fix in 4% paraformaldehyde or ethanol.[1][2]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye such as DAPI or Propidium Iodide (PI). If using PI, include RNase in the staining buffer.[1][2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. View the DNA staining on a linear scale and collect Area, Height, and Width parameters for the DNA channel.[2]
-
Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blotting for Cleaved Caspase-3
-
Protein Extraction: Prepare cell lysates from this compound-treated and control cells.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]
-
Detection: Visualize the protein bands using an ECL reagent and a chemiluminescence imaging system.[11] An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
In Vivo Toxicity and Efficacy Study in a Mouse Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., Colon 38) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a specific size (e.g., 150–300 mm³) and then randomly allocate mice into treatment and control groups.[1]
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, weekly) or vehicle control intraperitoneally.[1][2]
-
Monitoring: Monitor tumor volume and the general health of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis.
Visualizations
Caption: Signaling pathway of this compound leading to cell death.
Caption: Workflow for developing and testing a liposomal formulation of this compound.
Caption: Strategies to improve the therapeutic index of this compound.
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound and analogs for targeted anti-cancer drug delivery [scholars.utoledo.edu]
- 5. Glucose conjugation for the specific targeting and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose conjugation for the specific targeting and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Frontiers | Demystifying the Relationship Between Metformin, AMPK, and Doxorubicin Cardiotoxicity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Addressing Malformin C Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Malformin C in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reduced or complete loss of this compound cytotoxicity in our cancer cell line.
Q1: We have observed a significant increase in the IC50 value of this compound in our cancer cell line over time. What could be the potential reason?
A1: A common reason for decreased sensitivity to this compound is the development of multidrug resistance (MDR). One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1] These transporters act as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and cytotoxic effect. A study has shown that a KB cell line overexpressing P-gp (KB-MDR) exhibited a 233-fold resistance to this compound compared to the parental KB cell line.[1]
Troubleshooting Steps:
-
Assess P-gp Expression: Perform Western blotting or immunofluorescence to determine the expression levels of P-gp in your resistant cell line compared to a sensitive parental line.
-
Functional P-gp Assay: Use a fluorescent P-gp substrate like Rhodamine 123 to functionally assess the efflux pump activity. Increased efflux of the dye in your resistant cells would indicate active P-gp.
-
Consider Combination Therapy: Explore the use of P-gp inhibitors in combination with this compound to restore sensitivity.
Issue 2: How can we overcome P-glycoprotein-mediated resistance to this compound?
Q2: Our cell line shows high P-gp expression and is resistant to this compound. What strategies can we employ to overcome this?
A2: Overcoming P-gp-mediated resistance is a key challenge. Here are a few strategies you can explore:
-
Co-administration with P-gp Inhibitors: The use of P-gp inhibitors can block the efflux pump, leading to increased intracellular accumulation and restored cytotoxicity of this compound. While specific inhibitors have not been extensively tested with this compound, general P-gp inhibitors could be a starting point.
-
Synergistic Combination with other Chemotherapeutic Agents: Combining this compound with other anticancer drugs that have different mechanisms of action and are not P-gp substrates can be an effective strategy. For instance, a study on the related compound Malformin A1 demonstrated a synergistic effect when combined with cisplatin in cisplatin-resistant ovarian cancer cells.[2] This combination led to a significant increase in cell death in the resistant cell line.[2]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its cellular uptake mechanism, potentially bypassing P-gp-mediated efflux.
Experimental Workflow for Assessing Combination Therapy:
Caption: Workflow for evaluating synergistic effects of this compound with a combination agent.
Issue 3: Altered cellular response to this compound treatment.
Q3: We are not observing the expected G2/M cell cycle arrest and apoptosis upon this compound treatment in our cell line. What could be the issue?
A3: The lack of a typical cellular response to this compound could be due to alterations in the signaling pathways that mediate its effects. This compound has been shown to induce G2/M arrest and cell death through various mechanisms, including the upregulation of p53 and cleaved CASPASE 3.[1]
Troubleshooting Steps:
-
Verify Downstream Signaling: Use Western blotting to check the expression and phosphorylation status of key proteins in the apoptotic and cell cycle pathways after this compound treatment. Key targets include p53, phospho-histone H2A.X, cleaved Caspase-3, and cell cycle regulators.
-
Assess Apoptosis Induction: Use multiple assays to confirm apoptosis, such as Annexin V/PI staining followed by flow cytometry, or a TUNEL assay.
-
Consider Alternative Cell Death Mechanisms: this compound can also induce necrosis and autophagy.[1] If apoptosis is not observed, investigate markers for these alternative cell death pathways, such as LC3 for autophagy.
Signaling Pathway of this compound-Induced Cell Death:
Caption: Simplified signaling pathway of this compound-induced cell death.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| Colon 38 | Colon Cancer | 0.27 ± 0.07 | [1] | |
| HCT 116 | Colon Cancer | 0.18 ± 0.023 | [1] | |
| KB | Epidermoid Carcinoma | 0.18 ± 0.05 | Parental, sensitive | [1] |
| KB-MDR | Epidermoid Carcinoma | 41.9 ± 5.8 | P-gp overexpressing, 233-fold resistant | [1] |
| KBv20c | Epidermoid Carcinoma | 0.79 ± 0.12 | 4.4-fold resistant | [1] |
| A2780S | Ovarian Cancer | 0.23 | Cisplatin-sensitive (Malformin A1) | [2] |
| A2780CP | Ovarian Cancer | 0.34 | Cisplatin-resistant (Malformin A1) | [2] |
Table 2: Comparison of IC50 Values of Malformin A1 and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Malformin A1 IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A2780S (sensitive) | 0.23 | 31.4 | [2] |
| A2780CP (resistant) | 0.34 | 76.9 | [2] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blotting for P-glycoprotein (P-gp) Expression
This protocol is for detecting the expression of P-gp in cell lysates.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219 or C494)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp expression to the loading control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Troubleshooting Workflow for this compound Resistance:
Caption: A troubleshooting workflow for researchers facing this compound resistance.
References
Validation & Comparative
A Comparative Analysis of Malformin C and Doxorubicin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of Malformin C, a cyclic pentapeptide of fungal origin, and Doxorubicin, a well-established anthracycline chemotherapeutic agent. The following sections present a compilation of experimental data on their respective cytotoxicities, detailed methodologies for key experimental assays, and visualizations of their mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Doxorubicin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following table summarizes the reported IC50 values for both compounds in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Source(s) |
| Colon 38 | Colon Cancer | 0.27 ± 0.07 | Not Reported | [1] |
| HCT 116 | Colon Cancer | 0.18 ± 0.023 | 24.30 (as µg/ml) | [1][2] |
| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 | Not Reported | [1] |
| NCI-H1975 | Lung Cancer | 0.16 ± 0.04 | Not Reported | [1] |
| CEM | Leukemia | 0.030 ± 0.008 | Not Reported | [1] |
| KB | Cervical Cancer | 0.18 ± 0.05 | Not Reported | [1] |
| NCH421k | Glioblastoma | Low nanomolar range | Not Reported | [3] |
| NCH441 | Glioblastoma | Low nanomolar range | Not Reported | [3] |
| HeLa | Cervical Cancer | Not Reported | 0.92 - 2.9 | [4] |
| MCF-7 | Breast Cancer | Not Reported | 0.1 - 2.5 | [4] |
| HepG2 | Liver Cancer | Not Reported | 1.3 - 12.2 | [4] |
| A549 | Lung Cancer | Not Reported | > 20 | [4] |
| PC3 | Prostate Cancer | Not Reported | 2.64 (as µg/ml) | [2] |
| AMJ13 | Breast Cancer | Not Reported | 223.6 (as µg/ml) | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of cytotoxicity. Below are representative methodologies for key assays used to evaluate the cytotoxic effects of this compound and Doxorubicin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6][7]
-
Drug Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[6][9]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Note on Doxorubicin and MTT Assay: Doxorubicin's red color can interfere with the absorbance reading of the formazan product. To mitigate this, it is recommended to replace the drug-containing medium with a neutral buffer like PBS before adding the MTT reagent.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and Doxorubicin are mediated by distinct signaling pathways.
This compound: Induction of Proteotoxic Stress and Autophagy Disruption
This compound's cytotoxicity is linked to its ability to induce proteotoxic stress and disrupt the autophagic flux in cancer cells.[10] It has been shown to bind to multiple proteins, leading to their aggregation and triggering the unfolded protein response (UPR).[10] This, in turn, can lead to apoptosis. Furthermore, this compound appears to accumulate in lysosomes, impairing autophagic clearance and contributing to cell death.[10]
This compound induced proteotoxic stress pathway.
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. A primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[11] By stabilizing the topoisomerase II-DNA cleavage complex, doxorubicin leads to DNA double-strand breaks, which subsequently trigger apoptotic pathways.[12][13] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components, including DNA, proteins, and lipids, further contributing to cell death.[14]
Doxorubicin's mechanisms of cytotoxicity.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for a comparative analysis of the cytotoxicity of this compound and Doxorubicin.
Comparative cytotoxicity experimental workflow.
References
- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. This compound preferentially kills glioblastoma stem‐like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. advetresearch.com [advetresearch.com]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Algicidal Activities of Malformin C and Copper Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the algicidal properties of Malformin C, a naturally derived cyclic peptide, and copper sulfate, a widely used conventional algicide. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development in the field of aquatic pest control.
Quantitative Comparison of Algicidal Activity
The direct comparison of the algicidal potency of this compound and copper sulfate is challenging due to a lack of studies conducted under identical conditions. The available data, summarized below, is derived from separate investigations and should be interpreted with consideration for the different algal species and experimental parameters.
| Compound | Algal Species | Effective Concentration | Exposure Time | Algicidal Effect | Reference |
| This compound | Akashiwo sanguinea | 50 µM | 2 hours | 58% algicidal activity | [1][2] |
| Chattonella marina | 50 µM | 2 hours | 36% algicidal activity | [1][2] | |
| Copper Sulfate | Microcystis aeruginosa | 0.5 mg/L | 72 hours | Significant inhibition of cell growth and photosynthetic capacity | [3] |
| Microcystis aeruginosa | 1 mg/L | 14 days | 90% suppression of cell growth | [4] | |
| Microcystis aeruginosa | 2 mg/L | 14 days | 99% suppression of cell growth | [4] | |
| Various Freshwater Green Algae | EC50: 0.200 - 0.774 mg/L | 72 hours | 50% effective concentration | [5] | |
| Various Marine Microalgae | EC50: 12.7 - 43.0 mg/L | Not Specified | 50% effective concentration | [5] |
Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% effect on the test organisms. The efficacy of copper sulfate is highly dependent on water chemistry, including pH and alkalinity.[6]
Mechanisms of Algicidal Action
This compound: Inducing Oxidative Stress and Cell Damage
This compound, a cyclic peptide isolated from the marine fungus Aspergillus sp., exerts its algicidal effects through the induction of oxidative stress.[1][2] This leads to a cascade of cellular damage, ultimately resulting in algal cell death.
The proposed signaling pathway for this compound's algicidal activity is as follows:
Figure 1: Proposed signaling pathway of this compound's algicidal activity.
Copper Sulfate: Protein Denaturation and Photosynthesis Inhibition
Copper sulfate has been a long-standing choice for algae control due to its cost-effectiveness and broad-spectrum activity.[7][8] The primary mechanism of action involves the copper ion (Cu²⁺) binding to functional groups of proteins, such as sulfhydryl and carboxyl groups, causing protein denaturation and subsequent cell damage.[9] This disrupts essential cellular processes, including photosynthesis.[3]
The logical relationship of copper sulfate's algicidal action can be visualized as:
Figure 2: Logical relationship of copper sulfate's algicidal mechanism.
Experimental Protocols
The following outlines the general methodologies employed in the assessment of algicidal activity as described in the referenced literature.
Algal Culture Preparation
-
Algal Strains: Specific algal species (e.g., Akashiwo sanguinea, Chattonella marina, Microcystis aeruginosa) are cultured in appropriate growth media (e.g., f/2 medium, BG-11 medium) under controlled conditions of temperature, light intensity, and photoperiod.[10][11]
-
Growth Phase: Algal cultures in the exponential growth phase are typically used for experiments to ensure uniformity and sensitivity.[10]
Algicidal Activity Assay
A standardized workflow for assessing algicidal activity is depicted below:
Figure 3: General experimental workflow for algicidal activity assessment.
-
Treatment: Algal cultures are exposed to a range of concentrations of the test compound (this compound or copper sulfate). A control group without the test compound is always included.
-
Incubation: The treated cultures are incubated for a specified duration (e.g., 2 hours, 72 hours, 14 days) under the same conditions as the initial culture.
-
Assessment: Algicidal activity is determined by measuring the reduction in algal cell density compared to the control. This can be done through direct cell counting using a hemocytometer or indirectly by measuring optical density (e.g., at 650 nm).[10]
Mechanistic Studies
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Enzyme Activity Assays: The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) can be measured using commercially available assay kits.
-
Lipid Peroxidation Assay: The extent of lipid peroxidation is often determined by measuring the concentration of malondialdehyde (MDA), a byproduct of this process.
-
Morphological Observation: Changes in algal cell morphology, such as perforation, plasmolysis, and fragmentation, are observed using microscopy.[1][2]
Conclusion
This compound demonstrates potent, dose-dependent algicidal activity against specific harmful algal bloom species through a mechanism involving the induction of oxidative stress.[2] Copper sulfate, a widely used algicide, acts through a different mechanism of protein denaturation and has a broader, though more variable, spectrum of activity that is heavily influenced by environmental conditions.[6]
The development of novel, effective, and environmentally benign algicides is a critical area of research. While copper sulfate remains a valuable tool, its potential for non-target toxicity and environmental accumulation necessitates the exploration of alternatives.[6] Natural products like this compound represent a promising avenue for the development of more targeted and potentially eco-friendlier algicidal agents. Further research, including direct comparative studies under standardized conditions and broader species-specificity testing, is warranted to fully elucidate the potential of this compound as a viable alternative to conventional algicides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an algicidal peptide from marine fungus Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. isws.illinois.edu [isws.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
- 10. Isolation and Identification of Algicidal Compound from Streptomyces and Algicidal Mechanism to Microcystis aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and algicidal activity of bacteria from the phycosphere of the harmful alga Karenia mikimotoi - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Malformin C Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Malformin C, a cyclic pentapeptide produced by Aspergillus niger, has garnered significant interest in the scientific community for its diverse biological activities, including potent anticancer properties. This guide provides a comparative analysis of this compound and its derivatives, focusing on their structure-activity relationships (SAR). The information presented herein is supported by experimental data to aid researchers in the ongoing development of novel and more effective anticancer therapeutics.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is profoundly influenced by specific structural features. Key determinants of activity include the integrity of the disulfide bridge, the cyclic nature of the peptide backbone, and the hydrophobicity of the amino acid side chains.
Antiprotozoal and Cytotoxic Activities
Initial studies have highlighted the importance of the disulfide bond and the presence of branched, hydrophobic amino acids for the antimalarial and antitrypanosomal activities of this compound derivatives. As shown in Table 1, modification or removal of these key features often leads to a significant reduction or complete loss of activity.
In the context of anticancer activity, this compound has demonstrated potent cytotoxicity against a range of cancer cell lines. For instance, it exhibits IC50 values of 0.27 µM against murine Colon 38 cells and 0.18 µM against human HCT 116 colon cancer cells[1]. The cytotoxic potency of Malformin derivatives is also linked to the hydrophobicity of the amino acid residues. Studies on the closely related Malformin A1 have shown that derivatives with phenylalanine substitutions exhibit greater cytotoxicity than the parent compound[2]. Conversely, replacing bulky hydrophobic residues with lysine results in a loss of activity, which can be rescued by protecting the lysine's amino group, thereby restoring hydrophobicity[2].
Structure-Activity Relationship Summary
-
Disulfide Bond: Essential for potent biological activity. Reduction or removal of the disulfide bridge leads to a significant decrease in antiprotozoal and cytotoxic effects[2].
-
Cyclic Structure: The cyclic nature of the peptide is crucial for maintaining a constrained conformation that is optimal for target binding. Linearized derivatives show diminished activity[2].
-
Hydrophobic Side Chains: Bulky, hydrophobic amino acid residues are critical for activity. Increasing the hydrophobicity, for example, by substituting with phenylalanine, can enhance cytotoxic potency[2].
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives.
| Compound | Structural Modification | Activity Type | Target | IC50 (µM) | Reference |
| This compound | - | Anticancer | Colon 38 | 0.27 ± 0.07 | [1] |
| Anticancer | HCT 116 | 0.18 ± 0.023 | [1] | ||
| Anticancer | PanO2 | 0.29 ± 0.05 | |||
| Anticancer | NCI-H1975 | 0.16 ± 0.04 | |||
| Anticancer | CEM | 0.030 ± 0.008 | |||
| Anticancer | KB | 0.18 ± 0.05 | |||
| This compound Derivative (Kojima et al.) | D-Cys(1) -> D-Ala(1) | Antimalarial | P. falciparum K1 | >50 | |
| D-Cys(2) -> D-Ala(2) | Antimalarial | P. falciparum K1 | >50 | ||
| Ile(3) -> Ala(3) | Antimalarial | P. falciparum K1 | 1.4 | ||
| Val(4) -> Ala(4) | Antimalarial | P. falciparum K1 | 0.49 | ||
| D-Leu(5) -> D-Ala(5) | Antimalarial | P. falciparum K1 | 0.19 | ||
| D-Cys(1) -> D-Ala(1) | Antitrypanosomal | T. b. rhodesiense | >50 | ||
| D-Cys(2) -> D-Ala(2) | Antitrypanosomal | T. b. rhodesiense | >50 | ||
| Ile(3) -> Ala(3) | Antitrypanosomal | T. b. rhodesiense | 2.5 | ||
| Val(4) -> Ala(4) | Antitrypanosomal | T. b. rhodesiense | 0.86 | ||
| D-Leu(5) -> D-Ala(5) | Antitrypanosomal | T. b. rhodesiense | 0.23 | ||
| Malformin A1 | - | Cytotoxicity | U937 | ~5 | [2] |
| Phe-derivatives (Malformin A1) | Val/Leu/Ile -> Phe | Cytotoxicity | U937 | <5 | [2] |
| BocLys-derivatives (Malformin A1) | Val/Leu/Ile -> Boc-Lys | Cytotoxicity | U937 | <5 | [2] |
| Reduced form (Malformin A1) | Disulfide reduced | Cytotoxicity | U937 | >5 | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism involving cell cycle arrest, induction of apoptosis, and autophagy. The specific signaling pathways implicated in these processes are critical for understanding its therapeutic potential and for the rational design of more potent and selective derivatives.
Experimental evidence indicates that this compound treatment leads to the upregulation of phospho-histone H2A.X, a marker of DNA damage, and the tumor suppressor protein p53[1]. This is followed by the activation of effector caspases, such as cleaved CASPASE 3, culminating in apoptosis. Concurrently, this compound induces autophagy, as evidenced by the increased conversion of LC3-I to LC3-II[1]. The interplay between apoptosis and autophagy in response to this compound treatment is a crucial area for further investigation, as it may determine the ultimate fate of the cancer cell.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
This protocol is used to determine the effect of this compound derivatives on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Conclusion
The structure-activity relationship of this compound derivatives reveals critical insights for the development of potent anticancer agents. The integrity of the disulfide bridge, the cyclic peptide backbone, and the presence of bulky hydrophobic side chains are paramount for their biological activity. Future research should focus on the synthesis and evaluation of a broader range of analogs with systematic modifications to these key structural features. A deeper understanding of how these modifications influence the intricate signaling pathways of apoptosis and autophagy will be instrumental in designing the next generation of Malformin-based cancer therapeutics with improved efficacy and selectivity.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Malformin C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of highly toxic compounds like Malformin C are critical components of laboratory safety protocols. This guide provides essential, step-by-step logistical and safety information for the disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is a highly toxic cyclic pentapeptide mycotoxin.[1][2] Due to its hazardous nature, it cannot be disposed of through standard laboratory waste streams. Improper disposal can lead to environmental contamination and poses a significant health risk. Adherence to strict disposal protocols is mandatory.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are essential to prevent skin contact.[3]
-
Eye Protection: Safety goggles or a face shield should be worn to protect from splashes.
-
Lab Coat: A lab coat is necessary to protect clothing and skin.[3]
-
Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Quantitative Hazard and Disposal Data
The following table summarizes the key hazard classifications and disposal information for this compound.
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Toxic if swallowed (Acute Tox. 3) | [3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin (Acute Tox. 3) | [3] |
| Acute Toxicity (Inhalation) | Fatal if inhaled (Acute Tox. 2) | [3] |
| UN Number | 2811 | [3] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | [3] |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, bench paper, and empty vials, must be collected separately. These items should be considered hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
2. Packaging and Labeling:
-
Use only approved hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure containers are in good condition and have a secure, leak-proof lid.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Indicate the concentration and quantity of the waste.
-
Keep containers closed at all times, except when adding waste.
3. Storage:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be in a secondary containment tray to prevent the spread of any potential spills.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your this compound hazardous waste.
-
Do not attempt to transport hazardous waste yourself. Only trained EHS personnel or a certified hazardous waste contractor should handle the transportation and final disposal.[5]
-
Final disposal methods for highly toxic organic compounds often involve high-temperature incineration at a licensed facility.[6]
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Production and antibacterial activity of malforming C, a toxic metabolite of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ptb.de [ptb.de]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
